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  • Product: 2-(Quinoxalin-6-YL)ethanol
  • CAS: 473895-88-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Mechanism of Action of 2-(Quinoxalin-6-YL)ethanol Derivatives

Abstract The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This technical guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This technical guide provides an in-depth exploration of the mechanisms of action of quinoxaline derivatives, with a particular focus on the structural class of 2-(Quinoxalin-6-YL)ethanol. While direct research on this specific ethanol derivative is limited, this guide synthesizes the extensive knowledge of the broader quinoxaline family to infer its likely biological activities and molecular targets. We will delve into the primary mechanisms, including kinase inhibition, DNA interaction, and the modulation of other key cellular enzymes. Furthermore, this guide presents detailed experimental protocols and visual workflows to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to elucidate the mechanisms of these potent compounds.

Chapter 1: The Quinoxaline Scaffold: A Cornerstone of Modern Drug Discovery

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention from the scientific community.[2][3] Its structural versatility and ability to interact with a multitude of biological targets have established it as a foundational scaffold in the development of novel therapeutic agents.[1] Quinoxaline derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antimalarial properties.[2][3]

The efficacy of quinoxaline-based compounds stems from their ability to be readily functionalized at various positions on the bicyclic ring system. These modifications allow for the fine-tuning of their physicochemical properties and biological activities, enabling the design of potent and selective inhibitors for specific molecular targets. The planarity of the quinoxaline ring system is also a key feature, facilitating interactions with biological macromolecules such as DNA and the active sites of enzymes.[2]

Chapter 2: Unraveling the Multifaceted Mechanisms of Action

Quinoxaline derivatives do not operate through a single, universal mechanism. Instead, their therapeutic effects are the result of interactions with a diverse range of cellular targets. The specific mechanism is largely dictated by the nature and position of the substituents on the quinoxaline core.

Kinase Inhibition: A Dominant Therapeutic Strategy

A predominant mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases.[4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Quinoxaline-based compounds have been successfully developed as inhibitors for a variety of kinases:

  • Pim Kinases (Pim-1, Pim-2, Pim-3): These serine/threonine kinases are often overexpressed in both hematologic and solid tumors, where they promote cell survival and proliferation.[2] Quinoxaline derivatives have been designed as potent dual inhibitors of Pim-1 and Pim-2.[2]

  • Receptor Tyrosine Kinases (RTKs): This class of kinases, including VEGFR, EGFR, and c-Met, are crucial for tumor angiogenesis, growth, and metastasis. Several quinoxaline derivatives have shown potent inhibitory activity against these RTKs.[2][5]

  • Other Kinases: The inhibitory activity of quinoxaline derivatives extends to other important kinases such as Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and Glycogen Synthase Kinase-3β (GSK-3β), implicated in several diseases including neurodegenerative disorders and cancer.[2][6]

The general mechanism of kinase inhibition by these compounds involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

G Figure 1: Generalized Kinase Inhibition Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Kinase Downstream Kinase (e.g., Pim-1) RTK->Kinase Activates Quinoxaline 2-(Quinoxalin-6-YL)ethanol Derivative Quinoxaline->Kinase Inhibits ATP ATP ATP->Kinase ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Cell_Response Cellular Response (Proliferation, Survival) pSubstrate->Cell_Response

Caption: Generalized Kinase Inhibition Pathway.

Direct DNA Interaction and Damage

Certain quinoxaline derivatives, particularly those with a planar polycyclic structure, can directly interact with DNA.[7] The primary mode of interaction is through intercalation, where the planar quinoxaline scaffold inserts itself between the base pairs of the DNA double helix.[8] This interaction can lead to several cytotoxic effects:

  • Disruption of DNA Replication and Transcription: The presence of the intercalated molecule can physically obstruct the action of DNA and RNA polymerases.

  • Induction of DNA Damage: Intercalation can distort the DNA structure, leading to strand breaks and the activation of DNA damage response pathways, which can ultimately trigger apoptosis.[7]

  • Topoisomerase Inhibition: Some quinoxaline derivatives can stabilize the complex between topoisomerase enzymes and DNA, leading to permanent DNA strand breaks.

Inhibition of Other Key Cellular Enzymes

The therapeutic potential of quinoxaline derivatives extends beyond kinases and DNA. They have been shown to inhibit a range of other enzymes implicated in disease:

  • Cyclooxygenase (COX): Specifically, COX-2 is an enzyme involved in inflammation and is often overexpressed in various cancers. Quinoxaline derivatives have been investigated as COX-2 inhibitors.[9]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. Some quinoxaline scaffolds have demonstrated potent AChE inhibitory activity.

Chapter 3: Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

For instance, in the context of Pim-1/2 kinase inhibition, the addition of halogenated substituents at the 6 or 7-position of the quinoxaline scaffold has been shown to enhance inhibitory activity by interacting with a unique hydrophobic pocket in the hinge region of the ATP binding site.[2] Similarly, for antiproliferative activity, the presence of specific functional groups at the 2 and 3-positions can significantly impact cytotoxicity against different cancer cell lines.

Table 1: Representative IC50 Values of Quinoxaline Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Compound 22 HCT-11610.23[2]
HepG22.81[2]
MCF-77.28[2]
Compound 11e HepG22.1[2]
MCF-72.7[2]
Compound 7c MDA-MB-2311.8[1]
SK-OV-32.1[1]

Chapter 4: Key Experimental Protocols for Mechanistic Elucidation

To determine the precise mechanism of action of a novel 2-(Quinoxalin-6-YL)ethanol derivative, a series of well-established in vitro assays are employed. The following protocols provide a foundational workflow for this purpose.

G Figure 2: Experimental Workflow Start Synthesized 2-(Quinoxalin-6-YL)ethanol Derivative Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Docking Molecular Docking Kinase_Assay->Docking Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Viability->Apoptosis_Assay SAR Structure-Activity Relationship Analysis Apoptosis_Assay->SAR Docking->SAR

Caption: Experimental Workflow for Mechanistic Studies.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: A purified kinase, a substrate, and ATP are incubated together. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified, often using radioactivity, fluorescence, or luminescence.[10]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare stock solutions of the kinase, substrate, and ATP. Prepare serial dilutions of the 2-(Quinoxalin-6-YL)ethanol derivative.[10]

  • Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations. Incubate for a short period to allow for binding.

  • Initiation: Start the reaction by adding a mixture of the substrate and ATP. The ATP concentration should be near its Michaelis-Menten constant (Km) for the kinase to ensure competitive inhibition can be accurately measured.[10]

  • Incubation: Incubate the reaction for a predetermined time at an optimal temperature (e.g., 30°C).

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate using an appropriate detection method.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[10]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.[11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.[13]

  • Compound Treatment: Treat the cells with various concentrations of the 2-(Quinoxalin-6-YL)ethanol derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This assay is used to differentiate between healthy, apoptotic, and necrotic cells.[15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and can bind to these exposed PS residues. Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to identify necrotic cells with compromised membranes.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[16]

  • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.

G Figure 3: Cellular States in Annexin V/PI Assay Healthy Healthy Cell (Annexin V-, PI-) Early_Apoptosis Early Apoptotic Cell (Annexin V+, PI-) Healthy->Early_Apoptosis Apoptotic Stimulus Late_Apoptosis Late Apoptotic/Necrotic Cell (Annexin V+, PI+) Early_Apoptosis->Late_Apoptosis

Caption: Cellular States in Annexin V/PI Assay.

Chapter 5: Concluding Remarks and Future Perspectives

While the precise mechanism of action for 2-(Quinoxalin-6-YL)ethanol derivatives requires direct experimental investigation, the extensive research on the broader quinoxaline family provides a strong foundation for predicting their biological activities. It is highly probable that these compounds will exhibit inhibitory effects on various protein kinases and may also interact with other cellular targets such as DNA.

The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating the specific mechanisms of these and other novel quinoxaline derivatives. Future research should focus on synthesizing a library of 2-(Quinoxalin-6-YL)ethanol analogues and systematically evaluating their activity against a panel of kinases and cancer cell lines. This will not only clarify their mechanism of action but also pave the way for the development of new and effective therapeutic agents.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved March 26, 2026, from [Link]

  • Green Design, Synthesis, and Molecular Docking Study of Novel Quinoxaline Derivatives with Insecticidal Potential against Aphis craccivora. (2022, July 27). ACS Omega. Retrieved March 26, 2026, from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved March 26, 2026, from [Link]

  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. (2022). Current Topics in Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (2024, February). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Design, synthesis, antiproliferative evaluation, and molecular docking study of new quinoxaline derivatives as apoptotic inducers and EGFR inhibitors. (2021, July 15). Johns Hopkins University. Retrieved March 26, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved March 26, 2026, from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved March 26, 2026, from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved March 26, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. Retrieved March 26, 2026, from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Retrieved March 26, 2026, from [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. (n.d.). Springer Nature Experiments. Retrieved March 26, 2026, from [Link]

  • Synthesis of New 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethane-1-ones. (n.d.). Retrieved March 26, 2026, from [Link]

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026, March 7). PMC. Retrieved March 26, 2026, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved March 26, 2026, from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Retrieved March 26, 2026, from [Link]

  • Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. (n.d.). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Quinoline and quinoxaline derivatives as kinase inhibitors (2011). (n.d.). Andrew Harry Parton. Retrieved March 26, 2026, from [Link]

  • DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives. (2019, August 7). Journal of Medicinal Chemistry. Retrieved March 26, 2026, from [Link]

  • Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. (2026, January 17). ResearchGate. Retrieved March 26, 2026, from [Link]

  • On-DNA Derivatization of Quinoxalin-2-ones by Visible-Light-Triggered Alkylation with Carboxylic Acids. (2021, August 4). Bioconjugate Chemistry. Retrieved March 26, 2026, from [Link]

Sources

Exploratory

In Vitro Biological Activity of 2-(Quinoxalin-6-yl)ethanol: A Technical Guide to Target Engagement and Phenotypic Profiling

Executive Summary 2-(Quinoxalin-6-yl)ethanol (CAS: 32474556, MW: 174.20) represents a highly versatile heteroaromatic building block in modern medicinal chemistry[1]. The quinoxaline core—a bioisostere of naphthalene, qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Quinoxalin-6-yl)ethanol (CAS: 32474556, MW: 174.20) represents a highly versatile heteroaromatic building block in modern medicinal chemistry[1]. The quinoxaline core—a bioisostere of naphthalene, quinoline, and benzothiophene—is a privileged scaffold known for its broad spectrum of biological activities, including potent anticancer and antimicrobial properties[2]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic pharmacophore. The strategic placement of a 2-hydroxyethyl (ethanol) moiety at the 6-position provides two critical advantages: it enhances the aqueous solubility of the rigid planar core, and it serves as a flexible hydrogen-bond donor/acceptor for engaging solvent-exposed regions or gatekeeper residues in complex protein targets.

This whitepaper outlines the mechanistic rationale, quantitative profiling data, and self-validating in vitro experimental workflows required to evaluate the biological activity of 2-(Quinoxalin-6-yl)ethanol and its advanced derivatives.

Mechanistic Rationale: The Quinoxaline Pharmacophore

The biological efficacy of the 6-substituted quinoxaline scaffold stems from two well-documented mechanisms of action:

  • Kinase Inhibition (ATP-Competitive): The nitrogen atoms at positions 1 and 4 of the quinoxaline ring act as potent hydrogen-bond acceptors, anchoring the molecule within the hinge region of various kinases, notably JAK2 and VEGFR-2[3][4]. The 6-ethanol group can project into the ribose-binding pocket, providing additional stabilizing interactions and offering a synthetic handle for lead optimization.

  • Topoisomerase II Poisoning & DNA Intercalation: The planar nature of the benzopyrazine system allows it to intercalate between DNA base pairs. Derivatives of quinoxaline, such as XK469 and Chloroquinoxaline Sulfonamide (CQS), are well-documented Topoisomerase IIα/β poisons[5][6]. They stabilize the covalent Topo II-DNA cleavable complex, leading to double-strand DNA breaks and subsequent apoptosis.

Quantitative Data: Representative In Vitro Profiling

To illustrate the biological potential of the 6-substituted quinoxaline scaffold, the following table summarizes representative in vitro data for advanced quinoxaline derivatives targeting kinases, Topoisomerase II, and cancer cell lines[3][7][8].

Compound Class / TargetAssay TypeCell Line / EnzymeRepresentative IC₅₀ / GI₅₀Mechanism of Action
JAK2 Inhibitor (e.g., NVP-BSK805)Cell ProliferationBa/F3 (JAK2V617F)< 100 nMATP-competitive kinase inhibition[3]
VEGFR-2 Inhibitor Kinase ActivityRecombinant VEGFR-22.1 - 10.2 µMHinge-region binding & angiogenesis block[4][7]
Topo II Poison (e.g., CQS/XK469)DNA CleavagePurified Topo IIα/β1.8 mM (Cytotoxicity)Stabilization of Topo II-DNA complex[5][6]
Apoptosis Inducer Cell Viability (MTT)HepG2 / MCF-72.1 - 7.2 µMCaspase 3/9 activation, BAX/Bcl-2 modulation[8]

Experimental Protocols: Self-Validating Systems

When profiling planar, potentially fluorescent molecules like quinoxalines, it is critical to design assays that control for compound interference. The following protocols are engineered to be self-validating.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale: Standard fluorescent assays often yield false positives when screening quinoxalines due to their intrinsic auto-fluorescence. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before measurement, allowing short-lived background fluorescence to decay, thus isolating the true signal of target engagement.

  • Preparation: Prepare a 10-point dose-response curve of the 2-(Quinoxalin-6-yl)ethanol derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration 1%).

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., VEGFR-2 or JAK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the apparent Kₘ) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes and read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Protocol 2: Topoisomerase II DNA Cleavage Assay

Causality & Rationale: To differentiate between standard catalytic inhibitors and Topo II poisons (like quinoxalines), this assay measures the accumulation of linear DNA resulting from the stabilized cleavable complex[5].

  • Reaction Setup: Combine 0.25 µg of supercoiled pBR322 plasmid DNA, 2 units of human Topoisomerase IIα, and the test compound in cleavage buffer (10 mM Tris-HCl pH 7.9, 50 mM KCl, 5 mM MgCl₂, 1 mM ATP).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Trapping the Complex: Add 1% SDS (or strong chaotropic agents like GuHCl) and 50 µg/mL Proteinase K to denature the enzyme and trap the covalent DNA-protein crosslinks[5]. Incubate for an additional 30 minutes at 50°C.

  • Resolution: Resolve the DNA topologies (supercoiled, relaxed, and linear) via electrophoresis on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

  • Quantification: Quantify the linear DNA band (indicative of Topo II poisoning) using densitometry.

Protocol 3: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Causality & Rationale: Cytotoxicity (MTT) assays only measure metabolic viability. To definitively prove that a quinoxaline derivative actively induces programmed cell death rather than non-specific necrosis, temporal resolution of membrane asymmetry is required[7][8].

  • Cell Treatment: Seed HepG2 or MCF-7 cells in 6-well plates (3 × 10⁵ cells/well). Treat with the test compound at 1× and 3× the established IC₅₀ for 24 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using an enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V (binds externalized phosphatidylserine) and 5 µL of Propidium Iodide (PI; intercalates DNA in cells with compromised membranes).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately via flow cytometry. Quadrant analysis will differentiate viable (Annexin⁻/PI⁻), early apoptotic (Annexin⁺/PI⁻), late apoptotic (Annexin⁺/PI⁺), and necrotic (Annexin⁻/PI⁺) populations.

Visualizations

Workflow A 2-(Quinoxalin-6-yl)ethanol Library Synthesis B Biochemical Assays (Kinase / Topo II) A->B Target Engagement C Cellular Viability (MTT Assay) B->C IC50 < 10 µM D Apoptosis Profiling (Annexin V/PI) C->D Selectivity Profiling E Lead Optimization D->E Mechanism Confirmed

Fig 1. In vitro screening cascade for quinoxaline derivatives.

Pathway Q Quinoxaline Derivative VEGFR VEGFR-2 / JAK2 Inhibition Q->VEGFR Topo Topoisomerase II Poisoning Q->Topo Bax Bax/Bcl-2 Modulation VEGFR->Bax DNA DNA Damage Response Topo->DNA DNA->Bax Caspase Caspase 3/9 Activation Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 2. Dual-mechanism apoptotic signaling pathway induced by quinoxalines.

References

  • ChemicalBook. 2-(Quinoxalin-6-yl)ethanol. 1

  • IJPS Journal. A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.2

  • AACR Journals. Potent and Selective Inhibition of Polycythemia by the Quinoxaline JAK2 Inhibitor NVP-BSK805. 3

  • NIH PMC. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. 4

  • AACR Journals. Chloroquinoxaline Sulfonamide (NSC 339004) Is a Topoisomerase IIα/β Poison. 5

  • PNAS. XK469, a selective topoisomerase IIβ poison. 6

  • NIH PMC. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. 7

  • NIH PMC. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. 8

Sources

Foundational

Preliminary toxicity screening of 2-(Quinoxalin-6-YL)ethanol

An In-Depth Technical Guide on the Preliminary Toxicity Screening of 2-(Quinoxalin-6-YL)ethanol As drug development pipelines accelerate, the early attrition of candidate molecules due to unforeseen toxicity remains a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Preliminary Toxicity Screening of 2-(Quinoxalin-6-YL)ethanol

As drug development pipelines accelerate, the early attrition of candidate molecules due to unforeseen toxicity remains a critical bottleneck. Quinoxaline derivatives, characterized by their fused benzene and pyrazine rings, are privileged scaffolds exhibiting a broad spectrum of bioactivities, including anticancer, anti-inflammatory, and antiviral properties. However, this high bioactivity often correlates with off-target cytotoxicity and hepatotoxicity.

This whitepaper outlines a rigorous, self-validating preliminary toxicity screening framework specifically designed for 2-(Quinoxalin-6-YL)ethanol . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists, focusing instead on the mechanistic causality behind each assay choice to ensure robust, regulatory-compliant data generation.

Orthogonal In Vitro Cytotoxicity Profiling

Relying on a single cytotoxicity assay often yields skewed data due to compound interference or specific metabolic bypasses. To establish a reliable toxicity profile for 2-(Quinoxalin-6-YL)ethanol, we employ an orthogonal approach: coupling the MTT assay (measuring metabolic viability) with the LDH leakage assay (measuring structural membrane integrity)[1].

Causality & Assay Logic

The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye into insoluble purple formazan[2]. While highly sensitive, it only reflects mitochondrial function. Conversely, Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane rupture[1]. By running these assays in parallel, we can differentiate between a compound that merely inhibits cellular metabolism (cytostatic) and one that physically destroys the cell membrane (cytocidal).

Cytotoxicity_Workflow Start Seed Cells (e.g., HepG2) in 96-well plates Treat Dose with 2-(Quinoxalin-6-YL)ethanol (0.1 µM - 100 µM) Start->Treat Split Assay Bifurcation Treat->Split MTT MTT Assay (Metabolic Activity) Split->MTT Intracellular LDH LDH Assay (Membrane Integrity) Split->LDH Extracellular MTT_Result Measure Absorbance at 570 nm MTT->MTT_Result LDH_Result Measure Absorbance at 490 nm LDH->LDH_Result Analysis Calculate IC50 & Determine Mechanism MTT_Result->Analysis LDH_Result->Analysis

Orthogonal workflow for differentiating metabolic inhibition from membrane rupture.

Step-by-Step Methodology: Self-Validating Cytotoxicity Protocol

To ensure the system is self-validating, every plate must include a vehicle control (0.1% DMSO) and a positive control (e.g., Triton X-100 for 100% death)[1].

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells in a 96-well flat-bottom microtiter plate at a density of 1×104 cells/well. Allow 24 hours for adherence in a 37°C, 5% CO2 incubator[2].

  • Compound Exposure: Aspirate the media. Apply 2-(Quinoxalin-6-YL)ethanol at logarithmic concentrations (e.g., 0.1, 1, 10, 50, 100 µM) dissolved in fresh media. Incubate for 24 to 72 hours[3].

  • Supernatant Harvesting (For LDH): Centrifuge the plate briefly. Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of LDH reaction mixture, incubate in the dark for 30 minutes, add stop solution, and read absorbance at 490 nm[1].

  • Formazan Solubilization (For MTT): To the original plate containing the cells, add 10 µL of 5 mg/mL MTT solution per well. Incubate for 3-4 hours. Carefully remove the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm[2].

Hepatotoxicity Assessment via HepG2 Models

Because quinoxaline derivatives are heavily metabolized in the liver, early hepatotoxicity screening is non-negotiable. The HepG2 cell line is the industry standard for this phase because it retains many human liver-specific metabolic functions[4].

Causality & Assay Logic

The ethanol moiety on 2-(Quinoxalin-6-YL)ethanol increases its hydrophilicity compared to the base quinoxaline ring, potentially altering its hepatic clearance rate. By exposing HepG2 cells to the compound, we can calculate the Selectivity Index (SI). An SI value greater than 10 indicates that the compound can achieve therapeutic efficacy without exerting undue hepatic toxicity[4].

Genotoxicity Screening: The Ames Test (OECD 471)

Before a compound can advance to in vivo models, its potential to cause DNA mutations must be evaluated. The Ames Test, governed by OECD Test Guideline 471, is the regulatory gold standard for this[5][6].

Causality & Assay Logic

The Ames test utilizes genetically engineered, histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)[7]. If 2-(Quinoxalin-6-YL)ethanol is mutagenic, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and form visible colonies[7].

Crucially, many compounds are not inherently mutagenic but become so after hepatic metabolism. Therefore, the assay must be performed both in the presence and absence of a rat liver homogenate (S9 fraction) to simulate in vivo metabolic activation[5][8].

Ames_Test_Logic Compound 2-(Quinoxalin-6-YL)ethanol S9 Hepatic S9 Fraction (+ / -) Compound->S9 Metabolite Hepatic Metabolites S9->Metabolite + S9 Activation Parent Parent Compound S9->Parent - S9 Activation Strains Expose to S. typhimurium (TA98, TA100) Metabolite->Strains Parent->Strains Mutagenic Revertant Colonies > Baseline (Mutagenic Risk) Strains->Mutagenic DNA Damage Induced Safe Colonies ≈ Baseline (Non-Mutagenic) Strains->Safe No DNA Damage

Metabolic activation pathway and mutation detection logic in the Ames Test.

Step-by-Step Methodology: Miniaturized Ames MPF Protocol

To conserve the test compound during early screening, the microplate format (Ames MPF) is preferred over the traditional agar plate incorporation method[8].

  • Preparation: Prepare S. typhimurium strains TA98 and TA100 in exposure media containing trace amounts of histidine[8].

  • Metabolic Activation: Prepare two sets of test tubes. To one set, add the S9 metabolic activation mixture[5].

  • Exposure: Expose the bacteria to 6 concentrations of 2-(Quinoxalin-6-YL)ethanol, alongside a positive control (e.g., 2-Aminoanthracene) and a negative vehicle control, for 90 minutes at 37°C[8].

  • Plating & Incubation: Dilute the cultures in a pH-indicator medium lacking histidine and aliquot into 384-well plates. Incubate for 48 hours[8].

  • Scoring: Wells containing revertant colonies will undergo a pH drop due to bacterial metabolism, changing the indicator color. Count the positive wells and compare against the baseline mutation rate[6].

Quantitative Data Summary

To streamline decision-making, all quantitative parameters and theoretical safety thresholds for the preliminary screening of 2-(Quinoxalin-6-YL)ethanol are consolidated below.

Assay ParameterTarget/Cell LineReadout WavelengthSafety Threshold / Success CriteriaReference
MTT Assay HepG2 ( 1×104 cells)570 nmIC50 > 50 µM (Low Cytotoxicity)[2]
LDH Assay HepG2 Supernatant490 nmLeakage < 10% compared to Triton X-100[1]
Hepatotoxicity (SI) HepG2 vs. Target CellN/ASelectivity Index (SI) > 10[4]
Ames Test (-S9) TA98, TA100Visual/pH changeRevertant colonies ≤ Negative Control[6][8]
Ames Test (+S9) TA98, TA100Visual/pH changeRevertant colonies ≤ Negative Control[5][8]

References

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471) - Creative Bioarray. Available at: [Link]

  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC. Available at:[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses - TTS Laboratuvar Hizmetleri. Available at:[Link]

  • Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]

  • Ames test: history, principle, and its role in modern genotoxicity screening - GenEvolutioN. Available at: [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. Available at: [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug - Semantic Scholar. Available at:[Link]

  • Ames MPF Mutagenicity Assay Technical Documentation - Aniara. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical In Vivo Evaluation of 2-(Quinoxalin-6-YL)ethanol

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Comprehensive In Vivo Assay Protocol & Technical Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, preclinical scientists, and drug development professionals. Document Type: Comprehensive In Vivo Assay Protocol & Technical Guide.

Introduction & Mechanistic Rationale

2-(Quinoxalin-6-YL)ethanol (CAS: CB32474556) is a highly versatile compound featuring a privileged quinoxaline scaffold appended with a primary ethanol moiety at the 6-position. Quinoxaline derivatives are foundational in medicinal chemistry, exhibiting potent antineoplastic, anti-inflammatory, and anti-parasitic activities[1][2]. The addition of the ethanol group provides a unique hydrogen-bonding donor/acceptor site, which significantly alters its metabolic stability, aqueous solubility, and protein-binding profile compared to highly lipophilic, unsubstituted analogs.

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Successful in vivo translation requires a deep understanding of why specific parameters are chosen. Quinoxaline derivatives frequently exert their biological effects by modulating kinase cascades—most notably inhibiting IKKβ, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB[3]. Understanding this pathway is critical for selecting the right downstream biomarkers during efficacy testing.

MOA Target 2-(Quinoxalin-6-YL)ethanol (Quinoxaline Scaffold) IKK IKKβ Complex Target->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB Promotes NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Releases Transcription Pro-inflammatory & Pro-survival Gene Transcription NFkB->Transcription Activates

Fig 1. Proposed mechanism of action for quinoxaline-mediated IKKβ/NF-κB pathway inhibition.

Pharmacokinetic (PK) Profiling Protocol

Rationale: Pharmacokinetic failures account for over 50% of drug development attrition[3]. Determining the oral bioavailability, elimination half-life ( t1/2​ ), and clearance of 2-(Quinoxalin-6-YL)ethanol is an absolute prerequisite before advancing to costly efficacy models.

Self-Validating System: This protocol utilizes parallel Intravenous (IV) and Per Os (PO) arms to allow for the precise calculation of absolute bioavailability ( F% ). The mandatory use of an internal standard (IS) during LC-MS/MS bioanalysis ensures that any variability in tissue extraction efficiency is mathematically normalized.

Formulation & Animal Dosing
  • IV Formulation (1 mg/mL): Dissolve 2-(Quinoxalin-6-YL)ethanol in 5% DMSO, 10% Tween 80, and 85% sterile Saline.

    • Causality: Quinoxalines often suffer from poor aqueous solubility. This specific co-solvent system ensures complete dissolution without causing acute vehicle-induced hemolysis or toxicity[1].

  • PO Formulation (5 mg/mL): Suspend the compound uniformly in 0.5% Methylcellulose (MC).

  • Dosing: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables. Administer the IV dose at 5 mg/kg via the lateral tail vein, and the PO dose at 50 mg/kg via oral gavage[3].

Serial Blood Sampling & Bioanalysis
  • Sampling: Collect 200 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose[3]. Transfer immediately to K2EDTA tubes and centrifuge (4,000 × g, 10 mins, 4°C) to harvest plasma.

  • Extraction: Add 150 µL of cold Acetonitrile (spiked with 400 ng/mL of a structurally similar internal standard) to 50 µL of plasma[3]. Vortex for 5 mins and centrifuge at 15,000 × g for 10 mins to precipitate proteins.

  • LC-MS/MS: Inject 10 µL of the supernatant onto a C18 analytical column.

    • Causality: The primary alcohol on the 6-position makes this compound slightly more polar than standard quinoxalines. Utilizing a slow gradient of 0.1% formic acid in water/acetonitrile ensures adequate retention and prevents co-elution with endogenous plasma phospholipids, which cause ion suppression.

In Vivo Efficacy: Tumor Xenograft Model

Rationale: Quinoxaline analogs (such as XK469) have demonstrated significant antineoplastic activity against solid tumors[1]. This protocol evaluates the efficacy of 2-(Quinoxalin-6-YL)ethanol in a subcutaneous xenograft model.

Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Efficacy (Xenograft) Start Compound Prep 2-(Quinoxalin-6-YL)ethanol DosingPK IV & PO Dosing (Mice/Rats) Start->DosingPK Inoculation Tumor Cell Inoculation Start->Inoculation Sampling Serial Blood Sampling (0.25 - 72h) DosingPK->Sampling LCMS LC-MS/MS Bioanalysis Sampling->LCMS Treatment Daily Dosing (21-28 Days) Inoculation->Treatment Measurement Caliper Measurement & Survival Treatment->Measurement

Fig 2. Parallel in vivo experimental workflows for PK profiling and tumor xenograft efficacy.

Cell Inoculation & Randomization
  • Preparation: Culture human pancreatic cancer cells (e.g., PANC-1) in DMEM supplemented with 10% FBS. Harvest at 80% confluence and resuspend in a 1:1 mixture of cold PBS and Matrigel to 5×106 cells/mL.

    • Causality: Matrigel provides a localized extracellular matrix that prevents cell dispersion, significantly enhancing tumor take-rate and ensuring uniform baseline growth across the cohort.

  • Inoculation: Inject 100 µL of the suspension subcutaneously into the right flank of athymic nude mice.

  • Randomization: Monitor tumors using digital calipers. Once tumors reach an average volume of 100-150 mm³ (typically day 10-14), randomize mice into three groups (n=8/group): Vehicle Control, Low Dose (25 mg/kg), and High Dose (50 mg/kg).

Dosing & Measurement
  • Administer treatments daily via oral gavage for 21 days.

  • Measure tumor dimensions thrice weekly. Calculate volume: V=(length×width2)/2 .

  • Self-Validating System: Weigh mice concurrently with tumor measurements. A body weight loss of >20% indicates severe systemic toxicity, triggering humane endpoints and invalidating the dose level as a viable therapeutic window[4].

Acute Toxicity & Tolerability Assessment

Rationale: Before chronic dosing regimens can be established, the acute toxicological profile must be mapped to determine the Maximum Tolerated Dose (MTD)[4].

  • Dosing: Administer a single escalating dose (e.g., 20, 40, 60, 120, 200 mg/kg) of 2-(Quinoxalin-6-YL)ethanol to healthy Wistar rats (n=6/sex/group)[4].

  • Observation: Monitor continuously for the first 4 hours for clinical signs of acute neurological or physiological distress (e.g., piloerection, ataxia, lethargy).

  • Metabolic Tracking: Monitor food and water consumption daily for 14 days.

    • Causality: Reductions in food ingestion ( g/day/rat ) are highly sensitive, early-warning indicators of gastrointestinal or hepatic toxicity for quinoxaline derivatives, often preceding observable weight loss[4].

Representative Quantitative Data Summaries

The following tables represent the expected data structure and typical benchmark values for a bioavailable quinoxaline derivative evaluated using the protocols above.

Table 1: Pharmacokinetic Parameters in Sprague-Dawley Rats

ParameterIV Administration (5 mg/kg)PO Administration (50 mg/kg)
Cmax​ (ng/mL) 4,250 ± 3101,850 ± 215
Tmax​ (h) 0.08 (Initial draw)2.5 ± 0.5
AUC0−∞​ (h·ng/mL) 18,400 ± 1,10029,440 ± 2,300
t1/2​ (h) 9.7 ± 1.211.4 ± 1.5
Bioavailability ( F% ) 100% (Reference)16.0%

Table 2: PANC-1 Xenograft Efficacy (Day 21 Post-Treatment)

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,150 ± 120N/A+ 4.2%
2-(Quinoxalin-6-YL)ethanol (25 mg/kg) 680 ± 8540.8%+ 1.5%
2-(Quinoxalin-6-YL)ethanol (50 mg/kg) 310 ± 5073.0% - 3.8% (Tolerated)

References

  • Title: A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours Source: National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Title: In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in Wistar rats Source: Taylor & Francis URL: [Link][4]

  • Title: In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis Source: National Institutes of Health (NIH) / PMC URL: [Link][2]

  • Title: Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS Source: National Institutes of Health (NIH) / PMC URL: [Link][3]

Sources

Application

Application Note: Preparation, Storage, and Stability Management of 2-(Quinoxalin-6-YL)ethanol Standard Solutions

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Executive Summary 2-(Quinoxalin-6-yl)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Executive Summary

2-(Quinoxalin-6-yl)ethanol (CAS: 32474556; MW: 174.20 g/mol ) is a critical bicyclic heterocyclic building block and analytical standard used extensively in medicinal chemistry and veterinary pharmacokinetics. Due to the electron-deficient nature of the quinoxaline core and the reactivity of the primary ethanol appendage, standard solutions are highly susceptible to photodegradation and chemical oxidation. This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded protocol for the preparation, storage, and analytical verification of 2-(Quinoxalin-6-yl)ethanol standard solutions.

Physicochemical Profiling & Causality of Experimental Choices

To design a robust protocol, one must understand the intrinsic vulnerabilities of the molecule. The experimental choices in this guide are dictated by the following physicochemical realities:

  • Photochemical Instability: The conjugated π -system of the quinoxaline ring strongly absorbs UV light (typically between 250–350 nm). Exposure to ambient laboratory lighting or direct sunlight induces rapid photochemical reactions, including ring-opening and dimerization[1]. Causality: All stock solutions must be prepared and stored in actinic (amber) glassware to block UV transmission < 400 nm.

  • Oxidative Susceptibility: The primary alcohol side chain (-CH₂CH₂OH) is prone to oxidation, forming quinoxalin-6-ylacetaldehyde or its corresponding carboxylic acid when exposed to dissolved oxygen or peroxides over time. Causality: Long-term storage requires headspace inerting with Argon gas to displace oxygen.

  • pH Sensitivity: Quinoxaline derivatives are most stable in neutral solutions (pH ~7.4). Extreme acidic or alkaline conditions can protonate the basic nitrogen atoms (altering solubility and LC retention) or catalyze side-chain cleavage[2]. Causality: Aqueous working solutions must be buffered and prepared fresh, avoiding extremes of pH.

Degradation Core 2-(Quinoxalin-6-yl)ethanol (Intact Standard) Photo Photodegradation (UV Light 250-350 nm) Core->Photo hν Exposure Ox Chemical Oxidation (Dissolved O2 / Peroxides) Core->Ox O2 Exposure Acid Extreme pH (< 3 or > 10) Core->Acid H+ / OH- Deg1 Ring Oxidation / Dimerization (Loss of UV Absorbance) Photo->Deg1 Deg2 Quinoxalin-6-ylacetaldehyde (m/z 173, [M-2+H]+) Ox->Deg2 Deg3 Protonation / Ring Opening (Shift in LC Retention) Acid->Deg3

Primary degradation pathways of 2-(Quinoxalin-6-yl)ethanol in solution.

Quantitative Data: Solubility and Storage Matrix

The choice of solvent directly impacts the homogeneity and shelf-life of the standard. While Dimethyl Sulfoxide (DMSO) offers superior absolute solubility, it freezes at 18°C. Storing DMSO stocks at -20°C requires complete thawing and vigorous vortexing before each use to prevent concentration gradients (freeze-thaw partitioning). Therefore, HPLC-grade Acetonitrile is the preferred matrix for stock solutions, as it remains liquid at -20°C, ensuring immediate homogeneity.

Solvent MatrixMax Recommended Stock Conc.Storage TempShelf LifeExperimental Remarks
Acetonitrile (HPLC Grade) 10.0 mg/mL-20°C6 monthsPreferred. No freeze-thaw partitioning; highly compatible with LC-MS.
Methanol (LC-MS Grade) 10.0 mg/mL-20°C6 monthsGood solubility; highly volatile, requires tightly sealed septa to prevent evaporation.
DMSO (Anhydrous) 25.0 mg/mL-80°C12 monthsHigh solubility; freezes at -20°C. Requires complete thawing and vortexing before use.
Aqueous Buffers (pH 7.4) < 0.1 mg/mL4°C< 24 hoursPrepare fresh from organic stock. Susceptible to rapid oxidation and microbial growth.

Step-by-Step Protocol: Preparation of 1.0 mg/mL Stock Solution

This protocol is designed as a self-validating system . By incorporating anti-static measures, inert gas overlay, and immediate analytical verification, the workflow guarantees that any degradation is caught at T=0, preventing the propagation of errors into downstream assays.

Materials Required:

  • 2-(Quinoxalin-6-yl)ethanol reference standard (Purity 98%)

  • HPLC-grade Acetonitrile (MeCN)

  • Analytical balance (0.01 mg readability) with an anti-static ionizer

  • 10 mL Class A amber volumetric flask

  • 2 mL amber glass HPLC vials with PTFE/Silicone septa caps

  • Argon gas source with a low-flow regulator

Methodology:

  • Equilibration: Allow the sealed vial of solid 2-(Quinoxalin-6-yl)ethanol to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric moisture, which degrades the standard and alters gravimetric accuracy.

  • Gravimetric Weighing: Using an anti-static ionizer to prevent powder scattering, accurately weigh 10.00 mg of the standard into the 10 mL amber volumetric flask.

  • Primary Dissolution: Add approximately 7 mL of HPLC-grade MeCN to the flask. Sonicate in a water bath at 20°C for exactly 5 minutes. Causality: Sonication disrupts the crystal lattice for rapid dissolution, but maintaining 20°C prevents thermal degradation of the quinoxaline core.

  • Volumetric Adjustment: Allow the solution to return to exactly 20°C. Bring the volume to the 10 mL mark with MeCN. Invert the flask 10 times to ensure complete homogenization (Final Concentration: 1.0 mg/mL).

  • Aliquoting & Inerting: Dispense 0.5 mL aliquots into 2 mL amber glass HPLC vials. Gently overlay the headspace of each vial with a stream of Argon gas for 3 seconds before immediately capping. Causality: Argon is heavier than air and displaces oxygen, neutralizing the risk of ethanol side-chain oxidation[3].

  • Storage: Transfer the aliquots immediately to a monitored -20°C freezer.

Workflow N1 Equilibration & Weighing (Anti-static, 10.0 mg) N2 Primary Dissolution (HPLC-grade MeCN, 7 mL) N1->N2 Add Solvent N3 Volumetric Adjustment (1.0 mg/mL Stock in 10 mL) N2->N3 Sonicate 5 min @ 20°C N4 Aliquoting & Inerting (Amber Vials, Argon Overlay) N3->N4 Homogenize N5 Long-Term Storage (-20°C, Protected from Light) N4->N5 Seal tightly N6 Working Solutions (Matrix Matching) N4->N6 Thaw & Dilute N7 LC-UV/MS Validation (Purity > 98%) N6->N7 T=0 Verification

Workflow for the preparation and validation of 2-(Quinoxalin-6-yl)ethanol standard solutions.

Step-by-Step Protocol: Preparation of Working Solutions

  • Thawing: Remove a single 0.5 mL aliquot from the -20°C freezer. Allow it to stand at room temperature for 15 minutes before opening the cap.

  • Homogenization: Vortex the vial for 10 seconds.

  • Serial Dilution: Dilute the stock into the target matrix (e.g., mobile phase or biological buffer). Critical Rule: If diluting into aqueous biological buffers, ensure the final organic solvent (MeCN) concentration remains 1% (v/v) to prevent solvent-induced protein precipitation.

  • Lifecycle Management: Use the working solution within 24 hours. Do not refreeze used aliquots; discard any remaining volume to maintain the integrity of the self-validating system.

Analytical Validation & System Suitability (LC-MS/UV)

To close the loop on the self-validating system, a T=0 injection must be performed immediately after stock preparation to confirm identity and establish a baseline purity profile.

  • Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient of (A) 0.1% Formic Acid in LC-MS grade Water and (B) 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Detection:

    • UV: Monitor at 254 nm (aromatic core) and 320 nm (quinoxaline specific).

    • MS (ESI+): Target mass m/z 175 [M+H]+ .

  • Validation Criteria: Purity must be > 98% by UV area.

  • Degradation Marker: Monitor for the appearance of m/z 173 [M−2+H]+ . The presence of this mass shift indicates that the ethanol group has oxidized into an aldehyde, signaling that the standard solution has been compromised and must be discarded.

References

  • Title: Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches Source: MDPI Molecules (2011, 16(9), 7676-7690) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Quinoxalin-6-YL)ethanol

Welcome to the technical support center for the synthesis of 2-(quinoxalin-6-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights int...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(quinoxalin-6-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important quinoxaline derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing the quinoxaline core structure?

A1: The most classical and widely used method is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2] This approach is robust and versatile. Modern variations have significantly improved yields and reaction conditions by employing various catalysts, such as iodine, reusable solid acids like zeolite Y, or alumina-supported heteropolyoxometalates, which can facilitate the reaction at room temperature.[1][2][3] Microwave-assisted synthesis has also emerged as a powerful technique to reduce reaction times and improve efficiency, often under solvent-free conditions.[4]

Q2: What is a common precursor for introducing the ethanol side chain at the 6-position?

A2: A highly effective precursor is a quinoxaline-6-carboxaldehyde or a related ester like ethyl 2-(quinoxalin-6-yl)acetate. The aldehyde can be synthesized from the corresponding 1,2-diaminobenzaldehyde derivative.[5] The ester can be prepared via cross-coupling reactions from a halogenated quinoxaline, such as 6-bromoquinoxaline. The subsequent reduction of this ester, for example with lithium aluminum hydride (LiAlH₄), will yield the target molecule, 2-(quinoxalin-6-yl)ethanol.

Q3: Which reaction parameters are most critical for maximizing the yield of the initial quinoxaline condensation?

A3: The three most critical parameters are:

  • Catalyst Choice: The use of a catalyst is often essential for high yields. While traditional methods may use acid catalysts under harsh conditions, modern protocols favor milder and more efficient catalysts. For instance, using alumina-supported heteropolyoxometalates can lead to yields above 90% at room temperature.[2]

  • Solvent System: The choice of solvent can significantly impact reaction rate and yield. Ethanol is a common and effective solvent.[3][6] In some cases, greener solvents like water or even solvent-free conditions (especially with microwave irradiation) have proven successful.[4][7]

  • Temperature and Reaction Time: While classical methods often required high temperatures and long reaction times[2], modern catalytic systems can drastically shorten this. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation byproducts.[2]

Q4: What are the best practices for purifying 2-(quinoxalin-6-yl)ethanol?

A4: Purification typically involves a multi-step process. After the reaction workup, which usually includes liquid-liquid extraction to remove inorganic salts, the crude product is often purified by column chromatography on silica gel.[8] A common mobile phase is a gradient of ethyl acetate in n-hexane.[8] Following chromatography, recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can be used to obtain a highly pure product.[2][8] A sharp melting point is a good indicator of purity.[8]

Troubleshooting Guide: Enhancing Synthesis Yield

This section addresses common issues encountered during the synthesis of 2-(quinoxalin-6-yl)ethanol and provides a logical framework for troubleshooting.

Problem 1: Low Yield in the Quinoxaline Ring Formation Step

Question: I am performing the initial condensation to form the quinoxaline ring, but my yields are consistently below 50%. What are the likely causes and how can I fix this?

Answer: Low yields in this step typically stem from incomplete reaction, side product formation, or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Suboptimal Catalyst or Conditions: The classic acid-catalyzed condensation can be inefficient.[2]

    • Solution: Switch to a more modern and efficient catalytic system. As shown in the table below, different catalysts can have a dramatic effect on yield. Consider using a recyclable solid acid catalyst which simplifies workup and is environmentally friendly.[2]

  • Incorrect Stoichiometry: An incorrect ratio of the 1,2-diamine and 1,2-dicarbonyl precursors can lead to unreacted starting materials.

    • Solution: Ensure a 1:1 molar ratio of the reactants. Use high-purity starting materials, as impurities can interfere with the reaction.

  • Air Oxidation: Aromatic diamines can be susceptible to oxidation, leading to colored impurities and reduced yield.

    • Solution: While many modern procedures are performed in air[2], if you observe significant darkening of the reaction mixture, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

Data Presentation: Comparison of Catalytic Systems for Quinoxaline Synthesis
Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
None (Traditional)Acetic AcidReflux> 2 hoursModest[2]
Iodine (10 mol%)Water:Ethanol (1:1)Microwave5 minHigh[1]
Zeolite Y (5 wt.%)EthanolRoom Temp2-4 hours76-98%[3]
Alumina-Supported HeteropolyoxometalateTolueneRoom Temp2 hours> 90%[2]
Problem 2: Inefficient Conversion of the Precursor to the Final Alcohol

Question: I have successfully synthesized my precursor (e.g., ethyl 2-(quinoxalin-6-yl)acetate), but the final reduction step to 2-(quinoxalin-6-yl)ethanol is low-yielding. What should I investigate?

Answer: Issues in the reduction step often relate to the choice and handling of the reducing agent, reaction conditions, or workup procedure.

Potential Causes & Solutions:

  • Inappropriate Reducing Agent: Using a reducing agent that is too weak (e.g., NaBH₄ for an ester) will result in an incomplete reaction.

    • Solution: For the reduction of an ester to a primary alcohol, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is required. The reaction should be conducted in an anhydrous ether solvent like THF or diethyl ether under an inert atmosphere.

  • Moisture Contamination: Strong reducing agents like LiAlH₄ react violently with water. The presence of moisture will quench the reagent, leading to an incomplete reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Add the reagent carefully under a nitrogen or argon atmosphere.

  • Difficult Workup and Product Loss: The workup for LiAlH₄ reactions involves quenching excess reagent and can lead to the formation of gelatinous aluminum salts that trap the product.

    • Solution: A Fieser workup is highly recommended. After the reaction is complete and cooled in an ice bath, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure typically produces a granular precipitate that is easily filtered, minimizing product loss.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 6-Bromo-2,3-diphenylquinoxaline

This protocol is an example of an efficient, room-temperature synthesis of a key intermediate.

Materials:

  • 4-Bromo-1,2-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)[2]

  • Toluene (8 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (1 mmol, 187 mg) and benzil (1 mmol, 210 mg).

  • Add toluene (8 mL) and the solid catalyst (100 mg).

  • Stir the mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2 hours.[2]

  • Upon completion, separate the insoluble catalyst by filtration, washing with a small amount of toluene.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield 6-bromo-2,3-diphenylquinoxaline as white needles.[2]

Visualization of Workflows

Synthetic Pathway Diagram

Synthesis_Pathway A 4-Bromo-1,2- phenylenediamine + Benzil B Catalytic Condensation (e.g., Alumina-HPA, Toluene, RT) A->B Step 1 C 6-Bromo-2,3-diphenylquinoxaline B->C D Palladium-Catalyzed Cross-Coupling (e.g., with ethyl acetate equivalent) C->D Step 2 E Ethyl 2-(quinoxalin-6-yl)acetate (Illustrative Intermediate) D->E F Reduction (LiAlH4, Anhydrous THF) E->F Step 3 G 2-(Quinoxalin-6-YL)ethanol (Target Molecule) F->G

Caption: Proposed synthetic route to 2-(quinoxalin-6-yl)ethanol.

Troubleshooting Workflow: Low Yield Diagnosis

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze Yield of Quinoxaline Formation Step Start->Check_Step1 Step1_OK Yield > 85% Check_Step1->Step1_OK Yes Step1_Low Yield < 85% Check_Step1->Step1_Low No Check_Step2 Analyze Yield of Final Reduction Step Step1_OK->Check_Step2 Optimize_Step1 Optimize Step 1: - Change Catalyst - Vary Solvent/Temp - Check Stoichiometry Step1_Low->Optimize_Step1 Optimize_Step1->Check_Step1 Step2_OK Yield > 80% Check_Step2->Step2_OK Yes Step2_Low Yield < 80% Check_Step2->Step2_Low No Check_Purity Analyze Purity of Final Product Step2_OK->Check_Purity Optimize_Step2 Optimize Step 2: - Use Anhydrous Conditions - Confirm Reducing Agent - Optimize Workup (Fieser) Step2_Low->Optimize_Step2 Optimize_Step2->Check_Step2 Purity_OK High Purity Check_Purity->Purity_OK Yes Purity_Low Impure Product Check_Purity->Purity_Low No End Synthesis Optimized Purity_OK->End Optimize_Purification Optimize Purification: - Different TLC System - Recrystallization Screen - Check for Product Loss Purity_Low->Optimize_Purification Optimize_Purification->Check_Purity

Caption: A decision tree for troubleshooting low synthesis yields.

References

  • Recent Advances in the Synthesis of Quinoxalines.
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • High-Yield Synthesis of Quinoxaline Derivatives: Application Notes and Protocols. (2025). BenchChem.
  • LaRosa, P. (2023).
  • Methods for improving the purity of synthesized quinoxaline compounds. (2025). BenchChem.
  • Ruiz, M. G., et al. (2015).
  • Shaikh, A. A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Synthesis of New 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethane-1-ones. (n.d.).
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Reactivity Umpolung of the C N Bond in Quinoxaline Scaffold Enabling Direct Nucleophilic Attack of Alkyl Grignard Reagents at the N-Terminus. (2022).
  • SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIV
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. (n.d.). Revue Roumaine de Chimie.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals.
  • A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. (n.d.). Der Pharma Chemica.
  • Removal of As(V) and Cr(VI) using quinoxaline chitosan schiff base: synthesis, characterization and adsorption mechanism. (2024). PMC.
  • Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. (n.d.).
  • Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. (2022). CoLab.ws.

Sources

Optimization

Technical Support Center: Preclinical Formulation of 2-(Quinoxalin-6-YL)ethanol

Welcome to the Formulation Troubleshooting Guide. This resource is designed for drug development professionals and researchers facing solubility bottlenecks with 2-(Quinoxalin-6-YL)ethanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Troubleshooting Guide. This resource is designed for drug development professionals and researchers facing solubility bottlenecks with 2-(Quinoxalin-6-YL)ethanol. Below, we dissect the physicochemical root causes of its insolubility and provide validated, self-contained protocols to achieve stable aqueous dispersions for your assays.

Part 1: Physicochemical Root Cause Analysis (FAQ)

Q: Why is 2-(Quinoxalin-6-YL)ethanol so difficult to dissolve in standard aqueous buffers? A: The solubility bottleneck originates directly from the compound's structural core. The molecule features a quinoxaline (benzopyrazine) ring system, which is a1[1]. This planarity promotes strong intermolecular π−π stacking in the solid state, resulting in a high crystal lattice energy that strongly resists solvation by water. Furthermore, quinoxaline is an extremely weak base with a2[2]. Consequently, protonating the nitrogen atoms to form a highly soluble salt requires a pH < 1.0, which is physiologically incompatible for in vivo dosing or cell-based assays.

Q: If pH adjustment is unviable, what is the best first-line strategy to solubilize this compound? A: We recommend a binary or ternary co-solvent system utilizing Polyethylene Glycol 400 (PEG 400) and Polysorbate 80 (Tween 80). PEG 400 acts as a powerful polar co-solvent that disrupts the water hydrogen-bonding network and provides a lower dielectric environment. Tween 80 provides non-ionic surfactant properties to form micelles,3 in aqueous media or biological fluids[3]. A 1:1 (v/v) mixture of PEG 400 and Tween 80 is a 4[4].

Q: My co-solvent formulation precipitates when injected into aqueous media. How do I fix this? A: This is a classic "solvent-shift" precipitation. When the co-solvent diffuses into the aqueous phase, the local solubility capacity drops rapidly. To troubleshoot, you must shift from solvation to encapsulation by using Hydroxypropyl- β -cyclodextrin (HP- β -CD). HP- β -CD features a hydrophobic inner cavity that encapsulates the lipophilic quinoxaline core, and a 5[5].

Part 2: Quantitative Data Summary

The following table summarizes the physicochemical constraints of 2-(Quinoxalin-6-YL)ethanol and the expected solubility enhancements based on the recommended formulation strategies.

Parameter / VehicleValue / Expected SolubilityMechanistic Rationale
Molecular Weight 174.20 g/mol Small molecule; high permeability potential but lattice-limited solubility.
pKa (Quinoxaline N) ~0.56Extremely weak base; remains un-ionized at physiological pH[2].
Water (pH 7.4) < 0.1 mg/mLHigh crystal lattice energy; strong π−π stacking[1].
100% PEG 400 > 10 mg/mLDisruption of aqueous hydrogen-bond network; polarity matching[3].
PEG 400 / Tween 80 (1:1) 5.0 - 7.5 mg/mLMicellar encapsulation prevents solvent-shift precipitation[4].
20% HP- β -CD 2.0 - 5.0 mg/mL1:1 host-guest inclusion complexation shields the hydrophobic core[5].

Part 3: Formulation Workflows

FormulationWorkflow N1 2-(Quinoxalin-6-YL)ethanol Poor Aqueous Solubility N2 Assess pKa (pKa ~0.56) N1->N2 N3 pH Adjustment Strategy (Requires pH < 1.0) N2->N3 Check Ionization N4 Physiologically Incompatible Seek Alternative N3->N4 pH 7.4 Target N5 Co-solvent System (PEG400 / Tween 80) N4->N5 Route A N6 Inclusion Complex (HP-β-CD) N4->N6 Route B N7 Evaluate Stability (Dilution in Saline) N5->N7 N6->N7 N8 Precipitation Detected N7->N8 Solvent Shift N9 Successful Formulation Ready for Assays N7->N9 Clear Solution N8->N6 Switch Strategy

Figure 1: Decision tree for formulating poorly soluble weak bases like 2-(Quinoxalin-6-YL)ethanol.

Part 4: Validated Experimental Protocols

Protocol A: Ternary Co-Solvent Solubilization (PEG 400 / Tween 80 / Saline)

Causality: This method leverages the solubilizing power of PEG 400 to break the crystal lattice and the micellar encapsulation of Tween 80 to create a meta-stable dispersion suitable for IV or IP injection.

  • Weighing: Accurately weigh 5.0 mg of 2-(Quinoxalin-6-YL)ethanol into a sterile glass vial.

  • Primary Solvation: Add 50 μ L of 100% PEG 400. Vortex vigorously for 2 minutes. (Causality: PEG 400 lowers the dielectric constant, solvating the uncharged quinoxaline core).

  • Thermal Agitation (If needed): If the compound does not fully dissolve, sonicate in a water bath at 37°C for 5 minutes to overcome the initial enthalpy of dissolution.

  • Surfactant Addition: Add 50 μ L of 100% Tween 80. Vortex for 3 minutes. (Causality: Tween 80 coats the solvated molecules, providing a steric and hydrophilic shield against precipitation).

  • Aqueous Dilution: Slowly add 900 μ L of sterile 0.9% Saline dropwise while continuously vortexing. (Causality: Dropwise addition prevents localized supersaturation zones that trigger rapid nucleation).

  • Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a pellet. Filter through a 0.22 μ m PTFE syringe filter to ensure sterility and remove sub-visible nucleating crystals.

Protocol B: HP- β -CD Inclusion Complexation

Causality: This protocol forces the highly planar, hydrophobic quinoxaline moiety into the hydrophobic cavity of the cyclodextrin ring, creating a water-soluble 1:1 stoichiometric complex that is thermodynamically stable in aqueous media.

  • Host Preparation: Prepare a 20% (w/v) solution of HP- β -CD in deionized water or PBS (pH 7.4). Stir until the solution is completely clear.

  • Guest Addition: Add 2-(Quinoxalin-6-YL)ethanol in excess (e.g., 10 mg/mL) to the HP- β -CD solution to create a suspension.

  • Equilibration: Place the suspension on a rotary shaker at 25°C for 48 to 72 hours. (Causality: Extended kinetic time is absolutely critical to overcome the high activation energy required for solid-state dissolution and subsequent complex formation).

  • Separation: Centrifuge the suspension at 12,000 rpm for 10 minutes to pellet the uncomplexed, insoluble drug.

  • Validation: Carefully decant the clear supernatant. Quantify the solubilized drug concentration using HPLC-UV prior to downstream application.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. 1

  • Quinoxaline, its derivatives and applications: A state of the art review. SciSpace.2

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. 5

  • Solution Formulation Development and Efficacy of MJC13 in a Preclinical Model. NIH (PMC). 4

  • Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations. Oxford University Press. 3

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Quinoxalin-6-YL)ethanol Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regardi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) regarding substitution reactions with 2-(Quinoxalin-6-YL)ethanol. The inherent steric hindrance of this secondary benzylic alcohol presents unique challenges. This resource aims to equip you with the knowledge to overcome these obstacles and achieve successful synthetic outcomes.

Understanding the Challenge: The "Fat Goalie" Problem

At its core, a bimolecular nucleophilic substitution (SN2) reaction requires the nucleophile to approach the electrophilic carbon from the backside, opposite to the leaving group.[1][2] In the case of 2-(Quinoxalin-6-YL)ethanol, the bulky quinoxaline ring and the ethyl group create significant steric hindrance, akin to a "fat goalie" blocking the net.[1] This congestion impedes the nucleophile's access to the reaction center, slowing down or even preventing the desired SN2 reaction.[1][3][4] Consequently, competing elimination (E2) reactions or a shift towards an SN1 mechanism with potential carbocation rearrangements can become problematic, leading to low yields and undesired byproducts.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Question 1: My reaction yield is consistently low, with a significant amount of starting material remaining. What are the primary causes and how can I improve the conversion?

Answer: Low conversion is a classic symptom of steric hindrance slowing the reaction rate.[6] The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group, making direct substitution difficult under normal conditions.[7][8] To facilitate the reaction, the -OH group must be "activated" by converting it into a better leaving group.[9][10][11]

Here are the likely culprits and corresponding optimization strategies:

  • Insufficient Activation of the Hydroxyl Group: The hydroxyl group must be converted into a better leaving group.[7]

    • Strategy 1: Tosylation or Mesylation. Convert the alcohol to a tosylate (-OTs) or mesylate (-OMs) using p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.[7][12] These sulfonate esters are excellent leaving groups.[7] For hindered alcohols, increasing the reaction temperature or using a stronger, non-nucleophilic base might be necessary.[13]

    • Strategy 2: Appel Reaction. This reaction uses triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CBr₄) to convert the alcohol to the corresponding alkyl halide in situ.[13] This can be a good alternative if tosylation proves difficult.

  • Suboptimal Reaction Conditions:

    • Strategy: Increase Reaction Temperature and Time. For sterically hindered substrates, higher temperatures and longer reaction times are often required to provide sufficient energy to overcome the activation barrier.[11] Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

    • Strategy: Use a More Powerful Nucleophile. If possible, select a less sterically hindered and more inherently nucleophilic reagent.

    • Strategy: Solvent Choice. A polar aprotic solvent like DMF or DMSO is generally preferred for SN2 reactions as it solvates the cation of the nucleophilic salt but does not strongly solvate the nucleophile itself, thus preserving its reactivity.[14]

Question 2: I am observing a significant amount of an alkene byproduct. How can I suppress the competing elimination reaction?

Answer: The formation of an alkene indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution.[5] This is a common issue with secondary substrates, especially when using a strong base or elevated temperatures.[5]

Here's how to shift the balance in favor of substitution:

  • Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions.[5] Therefore, lowering the temperature will generally favor the SN2 pathway.[5]

  • Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if your desired transformation allows. If a strong base is required to deprotonate a pro-nucleophile, ensure this is done as a separate step before adding the electrophile, and consider using a non-nucleophilic base.

  • Leaving Group: While good leaving groups are necessary, extremely reactive leaving groups can sometimes favor elimination. If you are using a triflate, consider switching to a tosylate or mesylate, which are slightly less reactive.

Frequently Asked Questions (FAQs)

This section covers more fundamental questions about the principles and techniques for handling sterically hindered substitution reactions.

FAQ 1: What is the Mitsunobu reaction, and is it suitable for 2-(Quinoxalin-6-YL)ethanol?

Answer: The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[15][16] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group.[15]

For sterically hindered secondary alcohols like 2-(Quinoxalin-6-YL)ethanol, the standard Mitsunobu conditions may result in low yields.[6] However, several modifications can significantly improve its efficacy:

  • Use of 4-Nitrobenzoic Acid: Employing 4-nitrobenzoic acid as the nucleophile can lead to higher yields of the inverted ester product.[6]

  • Modified Reagents: In some cases, using alternative phosphines or azodicarboxylates can be beneficial.[17]

  • Sonication: The use of ultrasound (sonication) in combination with high concentrations has been shown to dramatically accelerate Mitsunobu reactions with sterically hindered substrates.[18]

The Mitsunobu reaction is particularly advantageous as it often proceeds under milder conditions than traditional methods and is known for its reliability in achieving stereochemical inversion.[16]

FAQ 2: Are there any catalytic methods that can facilitate the substitution of this hindered alcohol?

Answer: Yes, several catalytic approaches can be effective for the benzylation of nucleophiles using secondary benzylic alcohols. These methods often proceed through the in-situ formation of a more reactive intermediate.

  • Metal Triflates: Lanthanoid, scandium, and hafnium triflates have been shown to be highly effective catalysts for the secondary benzylation of various nucleophiles.[19] Hf(OTf)₄ is often the most active among these.[19] These Lewis acids activate the alcohol, facilitating the departure of the hydroxyl group.

  • Heterobimetallic Complexes: High-valent iridium-tin heterobimetallic complexes have also been successfully employed as catalysts for the secondary benzylation of a range of nucleophiles, including carbon, oxygen, nitrogen, and sulfur nucleophiles.[20][21]

  • Palladium/Copper Dual Catalysis: Recent advancements have demonstrated the use of Pd/Cu dual catalysis for the stereodivergent benzylic substitution of racemic secondary benzyl esters.[22] While this applies to an ester derivative, it highlights the potential of dual catalytic systems to control reactivity and stereochemistry.

These catalytic methods offer the advantage of using the alcohol directly without the need for pre-activation into a halide or sulfonate ester, which can improve the overall efficiency of the synthetic route.

FAQ 3: Can the quinoxaline ring itself influence the reaction? Are there any specific considerations related to this heterocycle?

Answer: The quinoxaline ring can indeed influence the reaction in several ways beyond just steric bulk:

  • Electronic Effects: The electron-withdrawing nature of the pyrazine ring within the quinoxaline system can affect the stability of any potential carbocation intermediate if the reaction proceeds through an SN1 pathway. Substituents on the quinoxaline ring can further modulate these electronic properties.[23]

  • π-Stacking Interactions: Quinoxaline rings are known to participate in π-stacking interactions.[24] While less likely to directly impact the transition state of a substitution reaction at the benzylic position, these interactions could influence the conformation of the starting material or product in solution or in the solid state.

  • Nitrogen Basicity and Potential for Protection: The nitrogen atoms of the quinoxaline ring are basic and could potentially be protonated or interact with Lewis acidic reagents. In some synthetic strategies involving harsh acidic or electrophilic conditions, it may be necessary to consider protecting the quinoxaline nitrogens.[25]

Experimental Protocols & Data

Table 1: Comparison of Activating Groups for Nucleophilic Substitution
Activating StrategyReagentsTypical ConditionsAdvantagesDisadvantages
TosylationTsCl, PyridineDCM, 0 °C to RTForms a stable, excellent leaving group.[7]Can be slow with hindered alcohols.[13]
MesylationMsCl, Et₃NDCM, 0 °CGood leaving group, often faster than tosylation.Mesylates can be less stable than tosylates.
Appel Reaction (Bromination)CBr₄, PPh₃DCM, 0 °C to RTMild conditions, direct conversion to alkyl halide.[13]Stoichiometric phosphine oxide byproduct can complicate purification.
Mitsunobu ReactionPPh₃, DIAD, Nu-HTHF, 0 °C to RTInversion of stereochemistry, mild conditions.[15][16]Byproduct removal can be challenging.[17]
Protocol 1: Tosylation of 2-(Quinoxalin-6-YL)ethanol
  • Dissolve 2-(Quinoxalin-6-YL)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2.0 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Modified Mitsunobu Reaction for Hindered Alcohols
  • Dissolve 2-(Quinoxalin-6-YL)ethanol (1.0 eq), 4-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. A color change to yellow-orange is typically observed.[6]

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Stir for 16-24 hours, monitoring by TLC for the formation of the ester product.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Visualizing the Workflow

Decision-Making for Overcoming Steric Hindrance

Troubleshooting_Steric_Hindrance start Low Yield or No Reaction with 2-(Quinoxalin-6-YL)ethanol q1 Is the hydroxyl group activated? start->q1 activate_oh Activate -OH Group: - Tosylation/Mesylation - Appel Reaction q1->activate_oh No q2 Is elimination a major side reaction? q1->q2 Yes activate_oh->q2 optimize_sn2 Optimize for SN2: - Lower temperature - Use less basic nucleophile q2->optimize_sn2 Yes consider_mitsunobu Consider Mitsunobu Reaction: - Inversion of stereochemistry - Use modified conditions for hindered alcohols q2->consider_mitsunobu No, but still low yield catalytic_methods Explore Catalytic Methods: - Metal Triflates (e.g., Hf(OTf)4) - Heterobimetallic Catalysts q2->catalytic_methods Alternative Strategy success Successful Substitution optimize_sn2->success consider_mitsunobu->success catalytic_methods->success

Caption: A decision-making workflow for troubleshooting substitution reactions.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110. [Link]

  • Activation of Alcohols to Nucleophilic Substitution. (2024, January 18). YouTube. [Link]

  • Abdugadar, A. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Hydroxyl Group Substitution - Alcohols. (2023, January 22). Chemistry LibreTexts. [Link]

  • OH Activation for Nucleophilic Substitution. (n.d.). ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003, September 12). The Journal of Organic Chemistry. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022, March 15). The Journal of Physical Chemistry A. [Link]

  • Noji, M., Ohno, T., Fuji, K., Futaba, N., Tajima, H., & Ishii, K. (2003). Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate. The Journal of Organic Chemistry, 68(24), 9340–9347. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011, July 18). Master Organic Chemistry. [Link]

  • Podder, S., Choudhury, J., & Roy, S. (2007). Secondary benzylation with benzyl alcohols catalyzed by a high-valent heterobimetallic Ir-Sn complex. The Journal of Organic Chemistry, 72(8), 3129–3132. [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. (2024, January 17). Organic Letters. [Link]

  • Noji, M., Ohno, T., Fuji, K., Futaba, N., Tajima, H., & Ishii, K. (2003). Secondary Benzylation Using Benzyl Alcohols Catalyzed by Lanthanoid, Scandium, and Hafnium Triflate. The Journal of Organic Chemistry, 68(24), 9340-9347. [Link]

  • (Colour online) The mutual p-stacking interaction between quinoxaline rings on adjacent [Co II ( quinoxpz) ] 2. (n.d.). ResearchGate. [Link]

  • Podder, S., Choudhury, J., & Roy, S. (2007). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry, 72(8), 3129-3132. [Link]

  • Stereodivergent Benzylic Substitution of Racemic Secondary Benzyl Esters Enabled by Pd/Cu Dual Catalysis. (2024, February 22). CCS Chemistry. [Link]

  • Tin-free Alternatives to the Barton-McCombie Deoxygenation of Alcohols to Alkanes Involving Reductive Electron Transfer. (n.d.). CHIMIA. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025, July 27). Chemistry Steps. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). ResearchGate. [Link]

  • How can I tosylate an hindered secondary alcohol?. (2013, April 30). ResearchGate. [Link]

  • Alcohols in Substitution Reactions with Tons of Practice Problems. (2022, December 15). Chemistry Steps. [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30). Royal Society of Chemistry. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers. (2025, December 25). ACS Publications. [Link]

  • Tritylation of Alcohols under Mild Conditions without Using Silver Salts. (2016, July 18). PMC. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • A green synthesis of quinoxaline derivatives & their biological actives. (n.d.). Research India Publications. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). PMC. [Link]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024, February 15). Journal of the American Chemical Society. [Link]

  • AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. (n.d.). Revue Roumaine de Chimie. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). RSC Publishing. [Link]

  • The best reagent to replace alcoholic, phenolic or carboxylic -OH groups with. (n.d.). Vaia. [Link]

  • Novel Synthesis of Some Quinoxaline Derivatives. (2020, November 25). International Journal of Chemistry Studies. [Link]

  • Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. (n.d.). Scholars Repository. [Link]

  • Effects of non-fused and fused substituents in quinoxaline-based central units on conformation, aggregation, and photovoltaic properties of non-fused ring electron acceptors. (n.d.). Journal of Materials Chemistry C. [Link]

  • Nucleophilic Substitution Reactions. (2022, August 28). University of Calgary. [Link]

  • Chapter 8: Nucleophilic substitutions. (n.d.). Organic Chemistry. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. PMC. [Link] 46.[6][7][9]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. (2023, July 18). MDPI. [Link]

  • Synthesis, Structure–Activity Relationships, and Antitumor Activities of Quinoxiline-Containing Inhibitors of the Protein–Protein Interactions between Transcription Coactivator AF9/ENL and DOT1L/AF4. (n.d.). ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in 2-(Quinoxalin-6-YL)ethanol HPLC Analysis

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-(Quinoxalin-6-YL)ethanol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing chromatographic challenges with 2-(Quinoxalin-6-YL)ethanol . Due to its bicyclic aromatic structure containing two basic nitrogen atoms and a polar hydroxyl group, this compound is notoriously prone to severe peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide provides field-proven, mechanistically grounded solutions to restore peak symmetry, improve theoretical plate counts, and ensure robust quantitative accuracy.

Part 1: Diagnostic Workflow

Before altering your method, use the following diagnostic decision tree to isolate the root cause of the peak tailing.

G Start Peak Tailing Observed (Tf > 1.5) Check1 Is Mobile Phase pH < 3.0? Start->Check1 Action1 Adjust pH with Formic Acid or add 0.1% TEA Check1->Action1 No Check2 Is Column End-Capped? Check1->Check2 Yes Action1->Check2 Action2 Switch to End-Capped C18 or PFP Column Check2->Action2 No Check3 Is Sample Diluent Weaker than Mobile Phase? Check2->Check3 Yes Action2->Check3 Action3 Dilute Sample in Initial Mobile Phase Check3->Action3 No End Optimal Peak Shape (Tf 0.9 - 1.2) Check3->End Yes Action3->End

Decision tree for diagnosing and resolving HPLC peak tailing in basic quinoxaline derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 2-(Quinoxalin-6-YL)ethanol exhibit severe peak tailing on standard C18 columns? A: The root cause is a secondary retention mechanism known as ion-exchange interaction. 2-(Quinoxalin-6-YL)ethanol contains a quinoxaline core with two basic nitrogen atoms. Standard silica-based stationary phases contain residual, unreacted silanol groups (-Si-OH) on their surface[1]. Depending on the silica's purity, these silanols can be highly acidic (pKa ~3.5–4.5). If your mobile phase pH is above 4.0, these silanols deprotonate into anionic sites (-Si-O⁻). The basic nitrogens of the quinoxaline interact electrostatically with these anionic sites[2]. Because this ion-exchange desorption process is kinetically slower than primary hydrophobic C18 partitioning, the analyte molecules lag behind the main band, creating a "tail"[1].

Q2: How can I optimize my mobile phase to suppress these secondary interactions? A: You must control the ionization state of either the stationary phase or the analyte. There are two primary strategies:

  • Silanol Suppression (Low pH): Lower the mobile phase pH to 2.5–3.0 using 0.1% formic acid or a phosphate buffer. At this low pH, the acidic silanol groups are forced into their neutral, protonated state (-Si-OH), effectively shutting down the ion-exchange pathway and improving peak shape[2][3].

  • Competitive Masking (Amine Additives): If your method requires a neutral pH, add a competitor base like triethylamine (TEA) at 0.025–0.1 mol/L[2]. TEA is a small, highly basic molecule that preferentially binds to and saturates the active silanol sites, masking them from the bulkier quinoxaline analyte[2][4].

Q3: What column chemistries are best suited for this compound if mobile phase adjustments fail? A: If mobile phase optimization is insufficient, the stationary phase chemistry must be upgraded:

  • Exhaustively End-capped Columns: Older or low-purity silica columns have a high concentration of exposed silanols[2]. Transition to a modern, ultra-pure silica column that has been heavily end-capped (where residual silanols are chemically neutralized with short-chain silanes)[1][2].

  • Pentafluorophenyl (PFP) Phases: Standard C18 columns rely solely on hydrophobic interactions. For aromatic isomers and nitrogenous heterocycles like quinoxalines, a PFP column is highly recommended. PFP phases offer alternative selectivity via π-π, dipole-dipole, and hydrogen-bonding interactions, which often bypass silanol-driven tailing entirely[2].

Q4: Could my sample diluent be contributing to the poor peak shape? A: Yes. If 2-(Quinoxalin-6-YL)ethanol is dissolved in a solvent that is significantly stronger (e.g., 100% Acetonitrile or Methanol) than the initial mobile phase conditions, it causes "solvent mismatch." The analyte fails to focus at the head of the column and instead travels rapidly until the sample plug dilutes into the mobile phase, causing severe band broadening and tailing. Always dilute your sample in the initial mobile phase composition.

Part 3: Quantitative Performance Data

The following table summarizes the expected chromatographic improvements when applying the troubleshooting strategies to 2-(Quinoxalin-6-YL)ethanol analysis.

Experimental ConditionColumn ChemistryMobile Phase pH & AdditivesExpected Tailing Factor (Tf)Theoretical Plates (N)
Baseline (Unoptimized) Standard C18 (Non-endcapped)pH 6.0 (Water / Acetonitrile)> 2.5 (Severe Tailing)< 3,000
pH Optimization Standard C18 (Non-endcapped)pH 2.5 (0.1% Formic Acid)1.5 - 1.8 (Moderate)~ 6,000
Amine Modifier Standard C18 (Non-endcapped)pH 6.0 + 0.1% Triethylamine1.2 - 1.4 (Acceptable)~ 8,500
Fully Optimized High-Purity Endcapped PFPpH 2.5 (0.1% Formic Acid)0.9 - 1.1 (Symmetrical)> 12,000

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating protocols to implement the solutions discussed above.

Protocol 1: Silanol Suppression via Mobile Phase pH Optimization

Use this protocol to neutralize residual silanols on the stationary phase.

  • Preparation of Aqueous Phase: Measure 1000 mL of LC-MS grade water into a clean, sonicated glass mobile phase bottle.

  • Acidification: Add 1.0 mL of LC-MS grade Formic Acid (HCOOH) to the water to achieve a final concentration of 0.1% v/v (approximate pH 2.7). This specific pH falls below the pKa of residual silanols, ensuring they remain fully protonated and neutral[2][3].

  • Homogenization: Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Filtration & Degassing: Filter the solution through a 0.22 µm hydrophilic PTFE membrane under vacuum to remove particulates and degas the solvent.

  • System Equilibration & Validation: Flush the HPLC system and column with the new mobile phase for at least 10 column volumes (CV). Validate complete equilibration by monitoring the baseline UV absorbance and ensuring system backpressure fluctuations are ≤ 2%. Inject a standard and calculate the Tailing Factor (Tf) at 5% peak height.

Protocol 2: Competitive Masking using Triethylamine (TEA)

Note: Use this protocol only for UV/DAD detection. TEA is generally incompatible with LC-MS applications due to severe ion suppression and persistent background contamination.

  • Buffer Preparation: Prepare your base aqueous mobile phase (e.g., 10 mM Ammonium Acetate buffer).

  • TEA Addition: Add Triethylamine (TEA) to a final concentration of 0.1% v/v (1.0 mL per Liter of buffer)[2][4].

  • pH Adjustment: Because TEA is highly basic, the pH of the solution will spike. Carefully adjust the final pH of the buffer back to your target range (e.g., pH 6.0) using glacial acetic acid dropwise.

  • Validation: Inject a blank solvent plug to ensure the TEA does not cause excessive baseline drift. Inject the 2-(Quinoxalin-6-YL)ethanol standard. A successful masking of the silanol sites will yield a Tf ≤ 1.2[1].

Part 5: References

  • Title: Technical Support Center: Optimizing Chromatographic Separation of Quinoxaline Isomers Source: benchchem.com URL:

  • Title: Analysis and Quantification of DNA Adducts of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline in Liver of Rats by Liquid Chromatography/Electrospray Tandem Mass Spectrometry Source: acs.org URL:

  • Title: HPLC and UHPLC Columns Source: achrom.be URL:

  • Title: A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate Source: frontiersin.org URL:

Sources

Reference Data & Comparative Studies

Validation

A Framework for Comparative Analysis of Small Molecule-Target Interactions: 2-(Quinoxalin-6-YL)ethanol vs. Quinoxaline-2-ethanol

In the landscape of contemporary drug discovery and chemical biology, the precise characterization of molecular interactions is paramount. The affinity with which a small molecule binds to its biological target is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and chemical biology, the precise characterization of molecular interactions is paramount. The affinity with which a small molecule binds to its biological target is a critical determinant of its potency, selectivity, and overall therapeutic potential. This guide provides a comprehensive framework for the comparative analysis of the binding affinities of two structurally related quinoxaline derivatives: 2-(Quinoxalin-6-YL)ethanol and quinoxaline-2-ethanol.

The Central Question: Positional Isomerism and its Impact on Binding Affinity

The two molecules at the core of this guide differ only in the point of attachment of the ethanol group to the quinoxaline ring system. In 2-(Quinoxalin-6-YL)ethanol, the substituent is on the benzene ring component of the quinoxaline, whereas in quinoxaline-2-ethanol, it is on the pyrazine ring. This seemingly minor structural alteration can have profound consequences for the molecule's interaction with a protein target.

The structure-activity relationship (SAR) for quinoxaline derivatives is a subject of extensive research, with studies indicating that the nature and position of substituents can significantly influence their biological activity, be it as anticancer agents, enzyme inhibitors, or receptor modulators.[1][3][4][5] Therefore, a rigorous comparison of the binding affinities of these two isomers is essential for understanding their SAR and for the rational design of more potent and selective analogs.

Experimental Strategy for Comparative Binding Affinity Determination

To conduct a meaningful comparison, a multi-faceted approach employing orthogonal biophysical techniques is recommended. This ensures the robustness and reliability of the findings. The primary methods detailed in this guide are:

  • Radioligand Binding Assay: A classic, highly sensitive method for quantifying the affinity of unlabeled compounds by measuring their ability to displace a radiolabeled ligand from a target receptor.[6]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on the association and dissociation of a small molecule (analyte) with an immobilized target protein (ligand).[7][8][9]

  • Isothermal Titration Calorimetry (ITC): A label-free, in-solution technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[10][11][12]

For the purpose of this guide, we will consider a hypothetical yet relevant biological target for these quinoxaline derivatives, such as a protein kinase, which are known targets for this class of compounds.[4][13]

Detailed Experimental Methodologies

Method 1: Radioligand Competition Binding Assay

This technique is particularly useful for membrane-bound receptors and allows for the determination of the inhibitory constant (Ki) of the test compounds.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[14][15]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

    • Store the membrane aliquots at -80°C until use.[15]

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., a known radiolabeled inhibitor of the target kinase), and varying concentrations of the unlabeled competitor compounds (2-(Quinoxalin-6-YL)ethanol and quinoxaline-2-ethanol).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

    • Competitor Wells: Contain membranes, radioligand, and a range of concentrations of the test compounds.

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation in 96-well Plate Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Competitors Test Compounds (Quinoxalines) Competitors->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Separates bound from free ligand Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc Cheng-Prusoff Equation

Caption: Workflow for a radioligand competition binding assay.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time without the need for labels.[8]

Experimental Protocol:

  • Sensor Chip Preparation and Target Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Immobilize the purified target protein onto the sensor surface via covalent coupling (e.g., amine coupling).

    • Deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Prepare a series of dilutions of 2-(Quinoxalin-6-YL)ethanol and quinoxaline-2-ethanol in a suitable running buffer (e.g., HBS-EP).

    • Inject the different concentrations of each compound sequentially over the sensor surface containing the immobilized target protein.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. This generates a sensorgram with an association phase during injection and a dissociation phase during buffer flow.

    • Regenerate the sensor surface between injections of different compounds if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = kd / ka.

Workflow Diagram:

SPR_Workflow cluster_setup Setup cluster_binding Binding Measurement cluster_data Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Inject_Analyte Inject Analyte (Quinoxaline Derivatives) at various concentrations Immobilize->Inject_Analyte Association Association Phase Inject_Analyte->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetic_Fit Fit to Binding Model Sensorgram->Kinetic_Fit Constants Determine ka, kd, Kd Kinetic_Fit->Constants

Caption: Workflow for an SPR binding analysis.

Method 3: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[11][12]

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and the two quinoxaline derivatives in the same, precisely matched buffer to minimize heats of dilution.[17]

    • Accurately determine the concentrations of the protein and the small molecules.

  • ITC Experiment:

    • Load the target protein solution into the sample cell of the calorimeter.

    • Load one of the quinoxaline derivatives into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Initiate the titration, where small aliquots of the quinoxaline solution are injected into the protein solution at regular intervals.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

    • Repeat the experiment for the other quinoxaline derivative.

    • Perform a control experiment by injecting the quinoxaline solution into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection and plot it against the molar ratio of the ligand to the protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Workflow Diagram:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Protein Target Protein in Sample Cell Titrate Inject Ligand into Protein Solution Prepare_Protein->Titrate Prepare_Ligand Quinoxaline Derivative in Syringe Prepare_Ligand->Titrate Measure_Heat Measure Heat Change per Injection Titrate->Measure_Heat Binding_Isotherm Generate Binding Isotherm Measure_Heat->Binding_Isotherm Fit_Model Fit to Binding Model Binding_Isotherm->Fit_Model Thermo_Params Determine Kd, n, ΔH, ΔS Fit_Model->Thermo_Params

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Data Presentation and Interpretation

The binding affinity data for the two compounds should be summarized in a clear, tabular format for easy comparison.

Table 1: Comparative Binding Affinity Data

CompoundMethodTargetAffinity Constant (unit)
2-(Quinoxalin-6-YL)ethanolRadioligand BindingKinase XKi (nM)
Quinoxaline-2-ethanolRadioligand BindingKinase XKi (nM)
2-(Quinoxalin-6-YL)ethanolSPRKinase XKd (µM)
Quinoxaline-2-ethanolSPRKinase XKd (µM)
2-(Quinoxalin-6-YL)ethanolITCKinase XKd (µM)
Quinoxaline-2-ethanolITCKinase XKd (µM)

Interpreting the Results:

  • If 2-(Quinoxalin-6-YL)ethanol shows significantly higher affinity: This would suggest that the binding pocket of the target protein has favorable interactions (e.g., hydrogen bonding, hydrophobic interactions) with the ethanol group when it is positioned on the benzene ring portion of the quinoxaline.

  • If quinoxaline-2-ethanol shows significantly higher affinity: This would imply that the binding site accommodates the ethanol group more favorably when it is attached to the pyrazine ring.

  • If the affinities are similar: This could indicate that the ethanol group is located in a region of the binding pocket that is solvent-exposed and does not make significant contacts with the protein, or that the energetic contributions of its interactions are similar in both positions.

The thermodynamic data from ITC can provide deeper insights. For example, a comparison of the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG) can reveal whether the binding is driven by favorable hydrogen bonding and van der Waals interactions (enthalpy-driven) or by the release of ordered water molecules from the binding site (entropy-driven).

Conclusion

This guide provides a comprehensive, albeit prospective, framework for the comparative analysis of the binding affinities of 2-(Quinoxalin-6-YL)ethanol and quinoxaline-2-ethanol. By employing a combination of robust biophysical techniques such as radioligand binding assays, SPR, and ITC, researchers can obtain high-quality, quantitative data. The interpretation of this data within a structure-activity relationship context will not only elucidate the specific molecular interactions of these two compounds but will also provide valuable insights for the rational design of future quinoxaline-based therapeutic agents. The methodologies described herein are fundamental to the field of drug discovery and serve as a self-validating system for the rigorous characterization of small molecule-target interactions.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Retrieved from [Link]

  • Waschbuesch, D., & Khan, A. (2025, June 26). Isothermal Titration Calorimetry (ITC). protocols.io. Retrieved from [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. Retrieved from [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. (2011, September 7). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. Retrieved from [Link]

  • Overall structure‐activity relationship analysis of the quinoxaline derivatives. - ResearchGate. Retrieved from [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - Bio-protocol. (2018, August 5). Retrieved from [Link]

  • Radioligand binding assays - Bio-protocol. Retrieved from [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024, June 20). Retrieved from [Link]

  • Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed. (2014, June 10). Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC. Retrieved from [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025, January 4). Retrieved from [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. Retrieved from [Link]

  • Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC) - TA Instruments. Retrieved from [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from [Link]

  • How to determine binding affinity with a microplate reader - BMG Labtech. Retrieved from [Link]

  • How can you determine binding constants for small molecule binding to transition metals?. (2021, November 30). Retrieved from [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023, May 3). Retrieved from [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). (2017, October 13). Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES - Sri K.V. College of Pharmacy. (2020, August 19). Retrieved from [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - MDPI. (2021, August 12). Retrieved from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC. (2024, October 21). Retrieved from [Link]

  • Drug Likeness and Selective Functionalization of Quinoxalines | Request PDF - ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. Retrieved from [Link]

  • (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities - ResearchGate. (2014, August 26). Retrieved from [Link]

  • Full article: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Retrieved from [Link]

  • Exploring Potential of Quinoxaline Moiety. Retrieved from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. Retrieved from [Link]

Sources

Comparative

Purity Validation of 2-(Quinoxalin-6-yl)ethanol: A Comparative Guide to LC-MS/MS vs. Traditional Modalities

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex heterocyclic building blocks. 2-(Quinoxalin-6-yl)ethanol (C10H10N2O, MW 174.20) is a critical intermediate in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex heterocyclic building blocks. 2-(Quinoxalin-6-yl)ethanol (C10H10N2O, MW 174.20) is a critical intermediate in pharmaceutical synthesis[1]. Ensuring its absolute purity is paramount; even trace isomeric impurities or degradation products can propagate through synthetic pathways, compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-backed comparison of analytical modalities for evaluating 2-(Quinoxalin-6-yl)ethanol, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier choice for rigorous, ICH-compliant purity validation.

Comparative Analysis of Analytical Modalities

While traditional methods have their place in bulk batch release, the structural nuances of quinoxaline derivatives demand higher specificity. Positional isomers (e.g., 2-(quinoxalin-5-yl)ethanol) and oxidized N-oxide derivatives often co-elute and share identical UV chromophores, rendering standard optical detection insufficient[2].

Table 1: Performance Comparison for 2-(Quinoxalin-6-yl)ethanol Purity
Analytical ModalitySensitivity (LOD)Specificity & Structural IDSuitability for 2-(Quinoxalin-6-yl)ethanolPrimary Limitation
HPLC-UV Moderate (~0.1%)Low (Relies on retention time)Routine bulk assay only.Cannot distinguish co-eluting isomeric impurities with similar UV absorption[2].
GC-MS High (~ppm)High (Library matching)Poor without derivatization.The terminal hydroxyl group causes thermal degradation and severe peak tailing.
qNMR Low (~1%)AbsolutePrimary reference standard qualification.Lacks the sensitivity required for trace genotoxic or process impurity profiling.
LC-MS/MS Ultra-High (~ppb) Absolute (Exact mass & CID fragmentation) Optimal for trace impurity profiling. Requires specialized instrumentation and rigorous matrix effect controls[3].

The Causality of Choice: Why does LC-MS/MS outperform the alternatives here? The quinoxaline ring contains two highly electronegative nitrogen atoms that act as excellent proton acceptors. This makes 2-(Quinoxalin-6-yl)ethanol exceptionally responsive to Positive Electrospray Ionization (ESI+)[4]. By monitoring the protonated precursor ion [M+H]+ at m/z 175.2 and its specific collision-induced dissociation (CID) product ions, we achieve a level of specificity that UV detection simply cannot match.

Analytical Strategy & Workflow

To ensure compliance with USP <736> (Mass Spectrometry)[5] and ICH Q2(R2) guidelines[6], the analytical workflow must be designed as a robust, self-validating system.

LCMS_Workflow Start 2-(Quinoxalin-6-yl)ethanol Sample Prep Sample Prep & SIL-IS Spiking Start->Prep HPLC UHPLC Separation (C18 Column) Prep->HPLC ESI ESI+ Ionization [M+H]+ m/z 175.2 HPLC->ESI MSMS MS/MS MRM Quantification ESI->MSMS

Caption: LC-MS/MS workflow for 2-(Quinoxalin-6-yl)ethanol purity analysis.

Step-by-Step Experimental Protocol

A protocol is only as reliable as its internal controls. The following methodology integrates continuous System Suitability Testing (SST) to guarantee data integrity.

A. Chromatographic Conditions
  • Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 × 100 mm). Rationale: The T3 stationary phase provides superior retention for polar aromatic compounds, preventing the early elution of the hydroxylated quinoxaline core[4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid provides the protons necessary for efficient ESI+ ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

B. Mass Spectrometry (MRM) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Precursor Ion: m/z 175.2 [M+H]+ .

  • Quantifier Transition: m/z 175.2 → 117.1 (Cleavage of the ethanol side chain).

  • Qualifier Transition: m/z 175.2 → 145.1.

C. The Self-Validating System (Protocol Execution)

To meet regulatory rigor, every batch run must include the following sequence:

  • Blank Injection (Mobile Phase): Run initially to prove zero column carryover or background contamination.

  • SST Injection: Inject a known standard of 2-(Quinoxalin-6-yl)ethanol at the target concentration. The system must achieve a Signal-to-Noise (S/N) ratio > 100 and a retention time precision of %RSD < 2.0%[7].

  • SIL-IS Spiking: Spike all unknown samples with a Stable Isotope-Labeled Internal Standard (e.g., 2-(Quinoxalin-6-yl)ethanol-d4). Causality: The SIL-IS co-elutes exactly with the target analyte, experiencing the identical matrix suppression environment in the ESI source. Normalizing the target peak area to the SIL-IS peak area mathematically cancels out ionization variability, ensuring absolute quantitative accuracy.

  • Orthogonal Recovery Check: Spike a known amount of pure reference standard into a sample matrix (e.g., 50%, 100%, and 150% of the nominal concentration) to calculate percentage recovery.

Regulatory Validation Logic & Data Presentation

Under the modernized ICH Q2(R2) framework, an analytical procedure must be proven "fit for purpose" across its intended lifecycle[8].

Validation_Logic Method LC-MS/MS Procedure (USP <736> Compliant) Spec Specificity (Resolution of Isomers) Method->Spec Sens Sensitivity (S/N > 10 for LOQ) Method->Sens Lin Linearity (R² ≥ 0.995) Method->Lin Acc Accuracy & Precision (Recovery 80-120%) Method->Acc Valid Validated Fit-for-Purpose (ICH Q2(R2) Standards) Spec->Valid Sens->Valid Lin->Valid Acc->Valid

Caption: Self-validating analytical logic based on ICH Q2(R2) guidelines.

Table 2: Representative Validation Data for 2-(Quinoxalin-6-yl)ethanol (ICH Q2(R2) Aligned)
Validation ParameterICH Q2(R2) / USP <736> CriteriaRepresentative LC-MS/MS ResultStatus
Specificity No interference at retention timeBlank matrix shows 0% interference at RT 3.4 minPASS
Linearity R2≥0.995 over specified range R2=0.9992 (Range: 1 ng/mL to 1000 ng/mL)PASS
Accuracy (Recovery) 80% – 120% of theoretical value98.4% – 101.2% across 3 concentration levelsPASS
Precision (Repeatability) %RSD 15% at LOQ%RSD = 3.2% (n=6 injections)PASS
Limit of Quantitation (LOQ) S/N 100.5 ng/mL (S/N = 14.5)PASS

By leveraging the inherent basicity of the quinoxaline moiety and the resolving power of modern UHPLC, LC-MS/MS transitions from a complex research tool into a highly robust, self-validating engine for purity assessment.

References

  • 1 - ChemicalBook

  • 6 - ICH.org

  • 9 - USP.org

  • 7 - Scribd.com 5.8 - Europa.eu 6.2 - Benchchem.com 7.3 - ResearchGate.net 8.4 - ACS.org

Sources

Validation

A Senior Application Scientist's Guide to Reproducible Extraction and Isolation of 2-(Quinoxalin-6-YL)ethanol

Introduction: The Crux of Consistency in Quinoxaline Intermediate Chemistry In the landscape of pharmaceutical development, 2-(Quinoxalin-6-YL)ethanol stands as a significant heterocyclic intermediate. Quinoxaline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crux of Consistency in Quinoxaline Intermediate Chemistry

In the landscape of pharmaceutical development, 2-(Quinoxalin-6-YL)ethanol stands as a significant heterocyclic intermediate. Quinoxaline derivatives are foundational scaffolds in a multitude of therapeutic agents, noted for their diverse pharmacological activities including anticancer, antiviral, and antibacterial properties.[1] The journey from a crude reaction mixture to a highly pure, well-characterized intermediate is arguably one of the most critical stages in the drug development pipeline. The reproducibility of this journey—the extraction and isolation process—is not merely a matter of academic rigor; it is the bedrock upon which reliable biological data and scalable manufacturing processes are built.

This guide provides an in-depth comparison of common methodologies for the extraction and isolation of 2-(Quinoxalin-6-YL)ethanol. We will move beyond simple procedural lists to dissect the causality behind our experimental choices, offering a framework for developing robust, self-validating, and reproducible purification strategies. The success of any synthesis is ultimately measured by the purity and consistency of the final compound; this guide is designed to ensure that success.

Pillar 1: Extraction Methodologies - The Initial Separation

The first step post-synthesis is to partition the target compound from the bulk reaction mixture, including unreacted starting materials, catalysts, and byproducts. The choice of extraction method is pivotal and is dictated by the physicochemical properties of 2-(Quinoxalin-6-YL)ethanol and the accompanying impurities.

Method A: Classical Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction remains a cornerstone of organic chemistry for its simplicity and scalability. For a weakly basic compound like a quinoxaline derivative, an acid-base LLE is often the most effective approach.[2]

The Causality Behind the Protocol: The quinoxaline moiety contains nitrogen atoms which are weakly basic (pKa ≈ 0.6).[3] By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic 2-(Quinoxalin-6-YL)ethanol is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) deprotonates the compound, causing it to precipitate or partition back into a fresh organic layer, now significantly purified.[4]

Experimental Protocol: Acid-Base Liquid-Liquid Extraction

  • Initial Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).[4]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq) three times. Combine the aqueous layers.

    • Scientist's Note: Multiple extractions with smaller volumes are more efficient than a single extraction with a large volume.[4]

  • Back-Extraction (Optional): Wash the combined acidic aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral or acidic impurities that may have been carried over.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a saturated solution of NaHCO₃ or 1M NaOH until the pH is > 8. Monitor the pH carefully. The target compound should precipitate or form an oily layer.

  • Final Extraction: Extract the basified aqueous layer three times with fresh ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, but enriched, product.[5]

Method B: Modern Solid-Phase Extraction (SPE)

Solid-Phase Extraction offers a more controlled and often more efficient alternative to LLE, minimizing solvent consumption and facilitating automation. For 2-(Quinoxalin-6-YL)ethanol, a cation-exchange SPE cartridge is a logical choice.

The Causality Behind the Protocol: Strong cation-exchange SPE cartridges contain a stationary phase functionalized with sulfonic acid groups (-SO₃⁻). When a solution of the crude product (pre-treated with acid to ensure protonation) is passed through the cartridge, the positively charged quinoxalinium ion is retained by ionic interaction. Neutral impurities pass through and are discarded. The cartridge is then washed with a non-polar solvent to remove any remaining organic impurities. Finally, a basic solution is used to neutralize the retained compound, disrupting the ionic bond and allowing it to be eluted with an organic solvent.

Experimental Protocol: Cation-Exchange Solid-Phase Extraction

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol) and acidify with acetic acid or trifluoroacetic acid.

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., SCX) by sequentially passing methanol and then acidified water through it.

  • Loading: Load the prepared sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with methanol to elute neutral and acidic impurities.

  • Elution: Elute the purified 2-(Quinoxalin-6-YL)ethanol by passing a solution of 5% ammonium hydroxide in methanol through the cartridge.

  • Concentration: Evaporate the solvent from the eluate to yield the purified product.

Comparative Guide: LLE vs. SPE
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Expert Insight
Selectivity ModerateHighSPE offers superior selectivity due to the specific ionic interactions, often resulting in a cleaner crude product for the next step.
Solvent Consumption HighLowSPE is a greener technique, significantly reducing the volume of organic solvents required for extraction and washing.[6]
Speed / Throughput Slow, manualFast, automatableSPE protocols are rapid and can be parallelized on 96-well plates, making it ideal for screening applications.[7]
Reproducibility Operator-dependentHighThe standardized nature of SPE cartridges and automated systems leads to higher run-to-run and lab-to-lab consistency.
Scalability ExcellentLimited by cartridge sizeLLE is easily scaled for multi-gram synthesis, whereas SPE is typically better suited for milligram to low-gram scale purification.
Cost (per sample) Low (reagents)High (cartridges)While solvent costs for LLE can add up, the initial cost of SPE cartridges is higher, especially for large-scale work.

Pillar 2: Isolation & Purification - Achieving Analytical Purity

Following initial extraction, the enriched product requires a final purification step to remove closely related impurities. The two most common and effective methods are recrystallization and flash column chromatography.

Method A: Recrystallization

Recrystallization is a powerful purification technique for crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature and, upon cooling, the solution becomes supersaturated, forcing the target compound to crystallize out, leaving impurities behind in the mother liquor.[8]

The Causality Behind the Protocol: The key to successful recrystallization is solvent selection. An ideal solvent will dissolve 2-(Quinoxalin-6-YL)ethanol poorly at room temperature but readily at its boiling point.[4] For quinoxaline derivatives, common solvent systems include ethanol, methanol/water, or ethyl acetate/hexane.[4] The slow cooling process is critical; it allows for the formation of a well-ordered crystal lattice that excludes impurity molecules, leading to very high purity.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable system.[8] A mixed solvent system (a "good" solvent like ethanol and a "poor" solvent like water or hexane) can also be effective.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce crystallization. Once at room temperature, cool the flask in an ice bath to maximize crystal yield.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Method B: Flash Column Chromatography

Flash column chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[4]

The Causality Behind the Protocol: Silica gel is a polar stationary phase. Non-polar compounds have weaker interactions with the silica and travel down the column faster, while more polar compounds, like our target with its hydroxyl and quinoxaline groups, interact more strongly and elute later. By starting with a non-polar eluent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), compounds are eluted in order of increasing polarity. Thin-Layer Chromatography (TLC) is used first to determine the optimal solvent system that provides good separation between the target compound and its impurities.[4]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to determine the ideal mobile phase composition (e.g., a hexane/ethyl acetate mixture) that gives the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Carefully add the dried silica to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, applying positive pressure (flash). Gradually increase the polarity of the eluent based on the separation observed by TLC.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis and Concentration: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation.

Comparative Guide: Recrystallization vs. Chromatography
ParameterRecrystallizationFlash Column ChromatographyRationale & Expert Insight
Purity Achievable Potentially Very High (>99.5%)High (>98%)For well-behaved crystalline compounds, recrystallization can be unmatched in achieving ultra-high purity by excluding impurities from the crystal lattice.
Typical Yield 60-90% (can be lower)70-95%Material is always lost in the mother liquor during recrystallization.[4] Chromatography generally offers higher recovery if optimized correctly.
Throughput LowModerateChromatography is faster for purifying multiple samples or for compounds that are difficult to crystallize.
Applicability Crystalline solids onlyBroad (oils, amorphous solids)Chromatography is far more versatile and is the go-to method for non-crystalline materials or for separating mixtures with very similar structures.
Solvent Consumption ModerateVery HighFlash chromatography is a solvent-intensive technique, a significant consideration for cost and environmental impact.
Technical Complexity Moderate (solvent choice is key)High (requires skill and optimization)While conceptually simple, effective chromatography requires significant expertise in method development and execution.

Workflow Visualizations

Overall Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 2-(Quinoxalin-6-YL)ethanol.

G start Crude Reaction Mixture extraction_choice Initial Extraction start->extraction_choice lle Liquid-Liquid Extraction (LLE) (Large Scale, Simplicity) extraction_choice->lle Scale > 5g spe Solid-Phase Extraction (SPE) (High Throughput, High Selectivity) extraction_choice->spe Scale < 5g extracted_product Enriched Product lle->extracted_product spe->extracted_product isolation_choice Final Purification extracted_product->isolation_choice recrystallization Recrystallization (Is product crystalline?) isolation_choice->recrystallization Yes chromatography Flash Chromatography (Product is an oil or impurities are very similar) isolation_choice->chromatography No pure_solid Pure Crystalline Product (>99% Purity) recrystallization->pure_solid pure_product Pure Product (>98% Purity) chromatography->pure_product validation QC/Validation (HPLC, NMR, MS) pure_solid->validation pure_product->validation

Caption: Decision workflow for extraction and isolation.

Troubleshooting Recrystallization

A common challenge in purification is the failure of a compound to crystallize. This diagram outlines a logical troubleshooting process.

G start Hot, clear solution allowed to cool check_crystals No Crystals Formed start->check_crystals oiling_out Product 'oils out' instead of crystallizing start->oiling_out scratch Scratch inner wall of flask check_crystals->scratch Step 1 seed Add a seed crystal scratch->seed If fails concentrate Boil off some solvent and re-cool seed->concentrate If fails reassess Re-evaluate solvent system. Consider mixed solvents. seed->reassess If all fail success Crystals Formed concentrate->success chromatography Purify by Chromatography reassess->chromatography Final Resort add_good_solvent Re-heat to dissolve oil, then add more 'good' solvent oiling_out->add_good_solvent Try First change_solvent Change to a different solvent system entirely oiling_out->change_solvent If fails add_good_solvent->success change_solvent->start

Caption: Troubleshooting common crystallization problems.[4]

Pillar 3: Method Validation - The Guarantee of Reproducibility

A purification protocol is only reliable if it is validated. Method validation provides documented evidence that the process will consistently produce a result meeting pre-determined specifications.[9] For an intermediate like 2-(Quinoxalin-6-YL)ethanol, this means consistently delivering the material at a defined purity level.

Key Validation & QC Parameters:

  • Identity: The identity of the final product must be confirmed unequivocally. This is typically done by comparing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data against a known standard or theoretical values.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of quinoxaline derivatives.[10] A validated HPLC method should be developed to quantify the main peak and any impurities. The method itself must be validated for:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The detector response should be proportional to the concentration of the analyte over a given range.[11]

    • Accuracy & Precision: The method must be shown to be accurate (close to the true value) and precise (low variability between repeated measurements).[12]

    • Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified.[13]

  • Yield Reproducibility: The entire extraction and isolation process should be repeated multiple times (at least 3) to demonstrate that the yield of the final product is consistent within an acceptable range (e.g., ±5%).

Addressing Common Pitfalls in Reproducibility:

The reproducibility crisis in science is a well-documented phenomenon, and organic chemistry is not immune.[14] Key factors to control for in this specific workflow include:

  • Reagent Quality: Ensure the grade and purity of all solvents and reagents are consistent between experiments.

  • pH Measurement: Use a calibrated pH meter for all acid-base extractions. Relying on pH paper can introduce significant variability.

  • Drying: Ensure the product is completely dry. Residual solvent will artificially inflate the yield and can interfere with subsequent reactions.

  • Temperature Control: For recrystallization, the rate of cooling should be kept consistent. Drastic temperature changes can lead to the precipitation of impurities.

  • Documentation: Meticulous record-keeping of every parameter is essential for troubleshooting non-reproducible results.[15]

Conclusion and Recommendations

The selection of an optimal extraction and isolation strategy for 2-(Quinoxalin-6-YL)ethanol is a balance of scale, desired purity, throughput, and available resources.

  • For Early-Stage Discovery & High-Throughput Screening: A combination of Solid-Phase Extraction (SPE) followed by Flash Column Chromatography is recommended. This workflow prioritizes speed, automation potential, and versatility in handling small quantities of material that may not be crystalline.

  • For Large-Scale Synthesis & Process Development: A workflow using Liquid-Liquid Extraction (LLE) followed by Recrystallization is superior. This approach is highly scalable, cost-effective, and capable of delivering material of the highest possible purity, which is critical for cGMP (current Good Manufacturing Practice) environments.

Ultimately, the reproducibility of any method hinges on a deep understanding of the underlying chemical principles, rigorous control of experimental variables, and a commitment to robust validation. By implementing the self-validating systems and causal-driven protocols described in this guide, researchers can ensure the consistent and reliable production of high-quality 2-(Quinoxalin-6-YL)ethanol, thereby accelerating the path from laboratory synthesis to clinical application.

References

  • BenchChem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
  • MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. Molecules.
  • Efficient Synthesis of Aromatic Quinoxaline Deriv
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • O'Brien, J. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Washington, DC: U.S.
  • Almela, J., et al. (2013). Improved methods for the preparation of quinoxaline derivatives.
  • Synthesis and biological evaluation of quinoxaline deriv
  • Asymchem. (2015). Reproducibility In Organic Chemistry.
  • Kumar, V., et al. (n.d.).
  • Asymchem. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • Addressing Reproducibility Challenges in High-Throughput Photochemistry. (n.d.). PMC - NIH.
  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • National Academies of Sciences, Engineering, and Medicine. (2019). Improving Reproducibility and Replicability. In Reproducibility and Replicability in Science.
  • Bodaghifard, M. A., et al. (n.d.).
  • Synthesis of New 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethane-1-ones. (n.d.).
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026). Pharmaceutical Technology.
  • El-Malah, A. A. (2023).
  • Trefz, F. K., et al. (1988). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed.
  • Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracte
  • Prozorova, G., & Sokolik, O. (2022). Analysis and generalization of key extraction methods, isolation and characteristics of biologically active substances obtained from plant extracts. Annals of Mechnikov's Institute.
  • U.S. Food and Drug Administration. (2023). Q2(R2)
  • Method validation in pharmaceutical analysis: from theory to practical optimization. (n.d.).
  • Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. PubMed.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). Bentham Science.
  • Exploring Potential of Quinoxaline Moiety. (n.d.).
  • Al-Busaidi, Z. K., et al. (2025). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening. Asian Journal of Green Chemistry.
  • Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle U. (2023). MDPI.
  • Method development in analytical toxicology. (n.d.). OUS research.

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Comparative

Structural Comparison Guide: 2-(Quinoxalin-6-YL)ethanol vs. Indole Scaffolds in Drug Discovery

Executive Summary & Rationale In the landscape of modern drug discovery, scaffold hopping is a foundational strategy used to overcome pharmacokinetic (PK) liabilities, improve target selectivity, or navigate intellectual...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of modern drug discovery, scaffold hopping is a foundational strategy used to overcome pharmacokinetic (PK) liabilities, improve target selectivity, or navigate intellectual property constraints. The transition from a classic indole core to a quinoxaline scaffold represents a highly effective bioisosteric replacement[1].

While indole is a privileged, electron-rich scaffold ubiquitous in natural products and kinase inhibitors[2], its planarity and lipophilicity can lead to suboptimal aqueous solubility and rapid oxidative metabolism. Conversely, quinoxaline—a benzopyrazine system[3]—offers an electron-deficient core with dual hydrogen-bond acceptors, fundamentally altering the molecule's physicochemical profile and expanding its utility in oncology and beyond[4]. This guide provides an objective, data-driven comparison between traditional indole analogs and the specifically functionalized derivative, 2-(Quinoxalin-6-YL)ethanol , detailing the causality behind these structural choices and providing validated protocols for their evaluation.

Structural and Electronic Profiling: The Causality of Design

To understand the performance differences between these molecules, we must analyze the fundamental electronic and steric shifts introduced by the scaffold hop.

  • The Indole Scaffold: Featuring a pyrrole ring fused to a benzene ring, indole is an electron-rich (π-excessive) heteroaromatic system. The N-H group acts as a strong hydrogen bond donor. However, the electron-rich nature of the pyrrole ring makes it highly susceptible to cytochrome P450-mediated oxidation (specifically epoxidation at the C2-C3 double bond), leading to rapid metabolic clearance.

  • The Quinoxaline Core: By replacing the pyrrole with a pyrazine ring, the scaffold becomes electron-deficient (π-deficient). The two nitrogen atoms (N1, N4) act as hydrogen bond acceptors. This shift improves metabolic stability against electrophilic oxidation and increases the polar surface area (PSA), which directly enhances aqueous solubility[1].

  • 2-(Quinoxalin-6-YL)ethanol: The addition of a 2-hydroxyethyl group at the 6-position is a deliberate structural optimization. In kinase inhibitor design, the quinoxaline core anchors to the hinge region via its pyrazine nitrogens, while the 6-ethanol moiety provides a flexible, bifunctional vector (acting as both an H-bond donor and acceptor). This allows the molecule to engage the solvent-exposed channel or the ribose pocket, increasing target residence time and selectivity without imposing a significant penalty on lipophilicity.

ScaffoldHopping Indole Indole Scaffold (H-Bond Donor, Electron-Rich) Quinoxaline Quinoxaline Core (Dual H-Bond Acceptor) Indole->Quinoxaline Bioisosteric Replacement OptimizedLead 2-(Quinoxalin-6-YL)ethanol (Improved PK/PD Profile) Quinoxaline->OptimizedLead Functionalization EthanolGroup 6-Ethanol Substitution (Solvent Channel Engagement) EthanolGroup->OptimizedLead Structural Merging

Workflow of bioisosteric replacement from indole to functionalized quinoxaline.

Quantitative Physicochemical Comparison

The structural modifications directly translate to measurable differences in physicochemical properties. The table below summarizes the theoretical and observed metrics that dictate the absorption, distribution, metabolism, and excretion (ADME) profiles of these scaffolds.

PropertyIndole ScaffoldQuinoxaline Scaffold2-(Quinoxalin-6-YL)ethanol
Ring System BenzopyrroleBenzopyrazineFunctionalized Benzopyrazine
Electronic Nature Electron-rich (π-excessive)Electron-deficientElectron-deficient
H-Bond Donors 1 (N-H)01 (O-H)
H-Bond Acceptors 02 (N, N)3 (N, N, O)
Topological Polar Surface Area (TPSA) ~15.8 Ų~25.8 Ų~46.0 Ų
Predicted LogP ~2.1~1.3~0.8
Metabolic Liability High (C2/C3 oxidation)Low (Stable to oxidation)Moderate (Alcohol oxidation possible)
Kinase Hinge Binding Donor to hinge carbonylAcceptor to hinge NHAcceptor to hinge NH + Solvent interaction

Self-Validating Experimental Methodologies

To objectively compare the performance of 2-(Quinoxalin-6-YL)ethanol against indole analogs, the following self-validating protocols must be employed. These assays are designed to prove the causality of the structural changes on target affinity and pharmacokinetic stability.

Protocol A: TR-FRET Kinase Inhibition & Selectivity Profiling

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a high-throughput, low-interference readout to quantify the exact binding affinity differences driven by the scaffold hop. We hypothesize the quinoxaline's dual acceptors and the ethanol's solvent interaction will yield a lower IC50 compared to the indole analog.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the recombinant target kinase (e.g., EGFR or PI3K), biotinylated peptide substrate, and ATP in HEPES assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the indole and quinoxaline compounds in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of 1%.

  • Reaction: Add the enzyme/substrate/ATP mixture to the compounds. Incubate for 60 minutes at room temperature.

  • Detection: Add the detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout: Measure fluorescence emission at 615 nm (Europium) and 665 nm (APC) using a microplate reader. Calculate the 665/615 ratio to determine percent inhibition.

Self-Validating System:

  • Positive Control: Staurosporine (a pan-kinase inhibitor) is included to ensure assay sensitivity.

  • Negative Control: 1% DMSO vehicle establishes the baseline maximum kinase activity.

  • Quality Control: The assay is strictly validated by calculating the Z'-factor. Data is only accepted if Z' > 0.6 , proving the signal-to-noise ratio is robust enough to distinguish subtle affinity differences between the scaffolds.

KinaseBinding ATP_Pocket Kinase ATP Pocket Hinge Hinge Region (Backbone NH/C=O) ATP_Pocket->Hinge Solvent Solvent Exposed Channel ATP_Pocket->Solvent Indole_Binding Indole Binding (NH Donor) Indole_Binding->Hinge Single H-Bond Quinoxaline_Binding 2-(Quinoxalin-6-YL)ethanol (N Acceptor + OH Donor/Acceptor) Quinoxaline_Binding->Hinge Dual H-Bonds Quinoxaline_Binding->Solvent OH Interaction

Comparative kinase binding interactions of indole versus 2-(Quinoxalin-6-YL)ethanol.

Protocol B: Kinetic Solubility and Microsomal Stability (HLM) Assay

Causality: Indole's planarity and lipophilicity often cause aggregation in aqueous media and rapid clearance via CYP-mediated oxidation. The extra nitrogens of the quinoxaline and the hydroxyl group of the ethanol substituent are hypothesized to increase thermodynamic solubility and prevent rapid pyrrole oxidation[1].

Step-by-Step Methodology:

  • Solubility Incubation: Spike 10 mM DMSO compound stocks into PBS (pH 7.4) to a final theoretical concentration of 200 µM. Incubate for 2 hours at 37°C with orbital shaking.

  • Filtration & Quantification: Filter the suspension through a 0.22 µm polycarbonate membrane. Quantify the dissolved compound in the filtrate via LC-MS/MS against a known standard curve.

  • Metabolic Stability Incubation: Incubate 1 µM of each compound with 0.5 mg/mL Human Liver Microsomes (HLM) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C.

  • Quenching & Analysis: Remove aliquots at 0, 15, 30, and 60 minutes. Quench immediately with cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Self-Validating System:

  • Solubility Controls: Nicardipine (low solubility control) and Diclofenac (high solubility control) validate the filtration and detection limits.

  • Stability Controls: Verapamil (rapid clearance) validates the presence of active CYP enzymes in the HLM batch. Warfarin (low clearance) validates the baseline stability of the assay buffer system.

Conclusion

The transition from an indole scaffold to 2-(Quinoxalin-6-YL)ethanol is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical and pharmacodynamic identity. By shifting from an electron-rich H-bond donor to an electron-deficient dual H-bond acceptor system, researchers can bypass the metabolic liabilities of the pyrrole ring while simultaneously improving aqueous solubility. Furthermore, the strategic placement of the 6-ethanol group provides a vital vector for solvent channel engagement, offering a clear pathway to highly selective and metabolically stable drug candidates.

References

  • Title: Skeletons of indole and quinoxaline in bioactive compounds. Source: researchgate.net.
  • Title: Indoloquinolines as scaffolds for drug discovery. Source: nih.gov.
  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: mdpi.com.
  • Title: Quinoxaline - Wikipedia. Source: wikipedia.org.

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Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profile &amp; Causality of Hazards

As a Senior Application Scientist overseeing the synthesis and downstream processing of complex heterocyclic pharmacophores, I frequently manage the logistical and safety challenges associated with specialized chemical w...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the synthesis and downstream processing of complex heterocyclic pharmacophores, I frequently manage the logistical and safety challenges associated with specialized chemical waste. 2-(Quinoxalin-6-yl)ethanol (CAS: 473895-88-4) is a highly valuable building block in drug development, particularly in the synthesis of antiparasitic, antimicrobial, and antineoplastic agents.

However, the very structural features that make quinoxaline derivatives pharmacologically active dictate strict environmental and safety protocols during disposal. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of 2-(Quinoxalin-6-yl)ethanol.

To understand how to dispose of a chemical, we must first understand the mechanistic causality behind why it behaves the way it does. 2-(Quinoxalin-6-yl)ethanol presents a dual-hazard profile:

  • The Quinoxaline Core (N-Oxidation Risk): The nitrogen-rich fused pyrazine-benzene bicyclic core is highly susceptible to oxidation. If mixed with strong oxidizers in a waste carboy, it can exothermically form quinoxaline 1,4-di-N-oxides (QdNOs). QdNOs are known to exhibit severe metabolic toxicity, including genotoxicity and potent aquatic toxicity [1].

  • The Ethanol Side Chain (Environmental Mobility): The aliphatic alcohol moiety increases the molecule's solubility in polar environments compared to an unsubstituted quinoxaline. If poured down the drain, this compound becomes highly mobile in wastewater, posing a long-term chronic hazard to aquatic life (GHS Hazard H413) [2].

Regulatory Imperative: Intentional dilution or evaporation of 2-(Quinoxalin-6-yl)ethanol as a substitute for proper disposal is a direct violation of the EPA's Resource Conservation and Recovery Act (RCRA) [4]. It must be captured, segregated, and destroyed via high-temperature incineration.

Table 1: Physicochemical & Hazard Summary
ParameterValue / Description
Chemical Name 2-(Quinoxalin-6-yl)ethanol
CAS Number 473895-88-4
Molecular Formula C10H10N2O
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H413 (Aquatic Chronic 4)
Signal Word Warning
Primary Disposal Route EPA-Approved High-Temperature Incineration
Table 2: Waste Segregation & Compatibility Matrix
Chemical ClassCompatibilityCausality / Operational Consequence
Non-Halogenated Solvents (e.g., EtOAc, EtOH)Compatible Standard organic waste stream; safe for co-mingling.
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Must be segregated into dedicated Halogenated waste to prevent toxic dioxin formation during incineration.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Incompatible Risk of exothermic N-oxidation forming highly toxic quinoxaline 1,4-di-N-oxides (QdNOs).
Heavy / Alkali Metals Incompatible Trace metals can catalyze pyrazine ring degradation or form off-gassing coordination complexes.

Part 2: Operational Workflow for Disposal

Every protocol in your laboratory must function as a self-validating system. Follow these sequential steps to ensure compliance and safety.

Step 1: Segregation and Compatibility Verification

Before adding 2-(Quinoxalin-6-yl)ethanol to any waste stream, verify the absence of strong oxidizers to prevent the formation of toxic QdNOs.

  • Self-Validation Check: Review the waste log attached to the carboy. If the pH of the current waste is highly acidic (< 2) or contains peroxides, do not add the quinoxaline derivative. Route it to a new, neutral organic waste container.

Step 2: Containerization

Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass container.

  • Causality Note: Never use metal cans for heterocyclic amines. Trace metals can catalyze the degradation of the pyrazine ring or form unwanted coordination complexes, leading to unpredictable off-gassing and pressure buildup [3]. Ensure the container has a tight-fitting, leak-proof cap.

Step 3: EHS Labeling

Attach a standardized Environmental Health and Safety (EHS) hazardous waste label. You must explicitly write "2-(Quinoxalin-6-yl)ethanol."

  • Causality Note: Do not use generic abbreviations like "Quinoxaline deriv." or shorthand structural formulas. In the event of an emergency spill, first responders rely on exact nomenclature to pull the correct Safety Data Sheet (SDS) [5].

Step 4: Satellite Accumulation Area (SAA) Storage

Place the sealed container in your laboratory's designated SAA. The container must sit within a secondary containment bin capable of holding 110% of the primary container's volume.

  • Self-Validation Check: Before leaving the SAA, visually inspect the secondary containment bin. If any liquid is present in the outer bin, the primary container has failed. Do not proceed until the primary vessel is replaced and the bin is decontaminated.

Step 5: EHS Manifesting and Incineration

Submit a chemical waste pickup request to your facility's EHS department. The final disposition of this compound is EPA-approved high-temperature incineration, which ensures the complete thermal cleavage of the robust heterocyclic rings [4].

Part 3: Emergency Spill Protocol

In the event of a localized spill (e.g., < 500 mL of solution) during transfer:

  • Contain: Surround the spill with inert absorbent pads or vermiculite. Do not use combustible materials like paper towels if the solvent vehicle is highly flammable.

  • Neutralize/Absorb: Allow the absorbent to soak up the liquid. The quinoxaline core is stable but irritating to mucous membranes; wear nitrile gloves, a lab coat, and splash goggles.

  • Collect: Sweep the saturated absorbent into a heavy-duty hazardous waste bag. Seal and label as "Spill Debris containing 2-(Quinoxalin-6-yl)ethanol."

  • Decontaminate: Wash the surface with a mild detergent and water, capturing the rinsate as hazardous waste.

Part 4: Workflow Visualization

DisposalWorkflow Step1 Waste Generation: 2-(Quinoxalin-6-yl)ethanol Decision Halogenated Solvents Present? Step1->Decision Halogenated Collect as: Halogenated Organic Waste Decision->Halogenated Yes NonHalogenated Collect as: Non-Halogenated Organic Waste Decision->NonHalogenated No Container Transfer to HDPE/Glass (Secondary Containment) Halogenated->Container NonHalogenated->Container Label Apply EHS Label: List Full Chemical Name Container->Label SAA Store in SAA (Satellite Accumulation Area) Label->SAA Incineration High-Temp Incineration (EPA-Approved Facility) SAA->Incineration EHS Pickup

Figure 1: Workflow for segregation and disposal of 2-(Quinoxalin-6-yl)ethanol waste.

References

  • Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. American Chemical Society (ACS). [Link]

  • 6-Quinoxalineethanol — Chemical Substance Information. NextSDS.[Link]

  • Interim Guidance on the Destruction and Disposal of Complex Organics. U.S. Environmental Protection Agency (EPA). [Link]

  • Disposal of Used/Unwanted Chemicals. UW-Madison Environment, Health & Safety. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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